Malabaricone A
Description
from Myristica malabarica (rampatri), has antipromastigote activity; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c22-18(21-19(23)15-10-16-20(21)24)14-9-4-2-1-3-6-11-17-12-7-5-8-13-17/h5,7-8,10,12-13,15-16,23-24H,1-4,6,9,11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXIHKJASWPASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCC(=O)C2=C(C=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314727 | |
| Record name | MALABARICONE A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63335-23-9 | |
| Record name | Malabaricone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63335-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 287966 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MALABARICONE A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MALABARICONE A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Malabaricone A: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Malabaricone A, a bioactive acylphenol, with a focus on its primary natural source and detailed methodologies for its isolation and purification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a diarylnonanoid, a class of phenolic compounds, that has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] It is characterized by a 1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one structure.[3][4][5] Found within the Myristicaceae family of plants, this compound has demonstrated potent anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for further investigation in drug discovery programs.[1][6]
Natural Source
The primary and most well-documented natural source of this compound is the fruit rind of Myristica malabarica Lam., commonly known as the Malabar nutmeg.[1][3][7] This plant is an endemic species to the Western Ghats region of India and is also found in parts of Southeast Asia.[1] While other species of the Myristica genus have been investigated for similar compounds, M. malabarica remains the principal source for the isolation of this compound and its structural analogs, Malabaricone B, C, and D.[1][6]
Isolation and Purification of this compound
The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic separation. The following protocol is a synthesized methodology based on established literature.
3.1. Detailed Experimental Protocol
3.1.1. Plant Material Collection and Preparation
-
Fresh fruit rinds of Myristica malabarica are collected.
-
The rinds are air-dried in the shade to prevent the degradation of phytochemicals.
-
The dried material is then coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.
3.1.2. Solvent Extraction
-
The powdered fruit rind is subjected to extraction with a suitable organic solvent. Dichloromethane (DCM) has been reported as an effective solvent for the extraction of malabaricones.[1]
-
A common method is Soxhlet extraction, where the powdered material is continuously extracted with the solvent for several hours. Alternatively, maceration (soaking the powder in the solvent at room temperature for an extended period with occasional agitation) can also be employed.
-
The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a thick, viscous residue.
3.1.3. Chromatographic Purification
-
Column Chromatography: The concentrated crude extract is subjected to column chromatography for the separation of its constituents.
-
Stationary Phase: Silica gel (60-120 mesh) is typically used as the adsorbent.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the polarity being increased by gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Eluted fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar retention factors (Rf).
-
-
Further Purification: Fractions containing this compound are pooled, concentrated, and may be subjected to further purification steps like re-crystallization or preparative TLC to obtain the pure compound. Yellow crystals are indicative of pure this compound.[1]
3.1.4. Characterization
-
The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[1]
-
The obtained spectral data is compared with previously reported data in the literature to confirm the identity of this compound.[1]
-
3.2. Quantitative Data from Isolation
The following table summarizes the yield of this compound and other related compounds isolated from the dichloromethane extract of the rinds of M. malabarica, as reported in a specific study.[1]
| Compound | Amount Isolated (mg) | Yield (%) | Physical Appearance |
| This compound | 500 | 0.075 | Yellow crystals |
| Malabaricone B | 800 | 0.119 | Pale yellow solid |
| Malabaricone C | 1000 | 0.149 | Yellow crystalline solid |
| Malabaricone D | 250 | 0.037 | Pale yellow crystals |
Workflow for Isolation and Purification
The following diagram illustrates the key stages in the isolation and purification of this compound from Myristica malabarica.
Conclusion
This technical guide has outlined the primary natural source of this compound and provided a detailed, synthesized protocol for its isolation and purification. The methodologies described, from solvent extraction to chromatographic separation and spectroscopic characterization, offer a robust framework for researchers to obtain this pharmacologically significant compound for further study. The provided quantitative data and workflow diagram serve to enhance the practical application of this information in a laboratory setting. Further research into the optimization of isolation techniques and the exploration of other potential natural sources will continue to be of high value to the scientific community.
References
- 1. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C21H26O3 | CID 324062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (63335-23-9) for sale [vulcanchem.com]
- 6. Naturally Derived Malabaricone B as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Discovery and Bioactivity of Malabaricone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of Malabaricone A, a naturally occurring acylphenol derived from the fruit rind of Myristica malabarica. This compound has demonstrated significant cytotoxic and apoptotic effects, particularly against triple-negative breast cancer (TNBC) cells. This document details the experimental protocols for the isolation and characterization of this compound, as well as for the key in vitro assays used to elucidate its anticancer activity and mechanism of action. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers in natural product chemistry, oncology, and drug development.
Introduction
Myristica malabarica, commonly known as the Malabar nutmeg, is a plant endemic to the Western Ghats of India. Traditionally used in Indian medicine and as a spice, this plant is a rich source of various phytochemicals, including a class of diarylnonanoids known as malabaricones.[1] Among these, this compound has emerged as a compound of significant interest due to its potent biological activities.[2]
This guide focuses on the technical aspects of this compound research, providing detailed methodologies for its isolation and the assessment of its anticancer properties. The primary audience for this document includes researchers and scientists in the fields of pharmacognosy, medicinal chemistry, and cancer biology, as well as professionals involved in the early stages of drug discovery and development.
Chemical and Physical Properties of this compound
This compound is chemically identified as 1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one.[3] Its structure consists of a 2,6-dihydroxyacetophenone moiety linked to a phenyl group by a nine-carbon alkyl chain.[4] This unique structure contributes to its biological activity.
| Property | Value | Reference |
| Chemical Name | 1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one | [3] |
| Molecular Formula | C₂₁H₂₆O₃ | [5] |
| Molecular Weight | 326.4 g/mol | [5] |
| CAS Number | 63335-23-9 | [5] |
| Appearance | Yellow crystals | [2] |
Experimental Protocols
Isolation of this compound from Myristica malabarica
The isolation of this compound is typically achieved from the dried fruit rind of Myristica malabarica through solvent extraction followed by column chromatography.[2][6]
Protocol:
-
Extraction:
-
Air-dry the fruit rinds of Myristica malabarica and grind them into a coarse powder.
-
Perform sequential extraction of the powdered plant material with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by a solvent of intermediate polarity such as dichloromethane (DCM) or ethyl acetate, and finally a polar solvent like methanol. Malabaricones are typically found in the dichloromethane or methanolic extracts.[2]
-
Concentrate the desired extract in vacuo using a rotary evaporator to obtain a crude extract.
-
-
Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column packed in a nonpolar solvent (e.g., hexane).
-
Adsorb the crude extract onto a small amount of silica gel to create a slurry and load it onto the top of the prepared column.
-
Elute the column with a gradient solvent system of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane.[6] The specific gradient can be optimized by monitoring the separation on thin-layer chromatography (TLC).
-
Collect fractions of the eluate.
-
Monitor the fractions by TLC, visualizing the spots under UV light or by using a suitable staining reagent.
-
Combine fractions with similar TLC profiles that correspond to this compound.
-
Further purify the combined fractions by repeated column chromatography or crystallization to yield pure this compound as yellow crystals.[2]
-
Cell Culture
The human triple-negative breast cancer cell line, MDA-MB-231, is commonly used to evaluate the anticancer activity of this compound.
Protocol:
-
Cell Line Maintenance:
-
Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding:
-
Harvest MDA-MB-231 cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24 to 48 hours.
-
-
MTT Incubation and Measurement:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and treat them with various concentrations of this compound (e.g., 6, 8, and 10 µM) for 24 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic and necrotic cells will be positive for both Annexin V-FITC and PI.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Fixation:
-
Treat MDA-MB-231 cells with this compound for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours or overnight.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash them with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. The sub-G0/G1 peak represents apoptotic cells with fragmented DNA.[7]
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction:
-
Treat MDA-MB-231 cells with this compound (e.g., 8 µM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Caspase-3, Caspase-8, Caspase-9, Fas, TNF, p53, XIAP, cIAP-2, Livin, and a loading control like β-actin) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common for many commercially available antibodies.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Quantitative Data
Cytotoxicity of Malabaricones
The cytotoxic effects of this compound and related compounds were evaluated against the MDA-MB-231 triple-negative breast cancer cell line.
| Compound | IC₅₀ (µM) in MDA-MB-231 cells | Reference |
| This compound | 8.81 ± 0.03 | [7] |
| Malabaricone B | > 10 | [2] |
| Malabaricone C | > 10 | [2] |
| Malabaricone D | > 10 | [2] |
Induction of Apoptosis by this compound
The percentage of apoptotic MDA-MB-231 cells increased in a dose-dependent manner after 24 hours of treatment with this compound.
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Reference |
| 0 (Control) | 7.3 | [3] |
| 6 | 20.4 | [3] |
| 8 | 35.25 | [3] |
| 10 | 50.65 | [3] |
Signaling Pathways and Experimental Workflows
Proposed Apoptotic Signaling Pathway of this compound
This compound induces apoptosis in triple-negative breast cancer cells through both the intrinsic and extrinsic pathways.[7] This involves the upregulation of key pro-apoptotic proteins and the downregulation of inhibitors of apoptosis proteins (IAPs).[7]
Caption: Proposed apoptotic signaling pathway of this compound in TNBC cells.
Experimental Workflow for Assessing Anticancer Activity
The following workflow outlines the key steps in evaluating the anticancer potential of this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. ARTS and small-molecule ARTS mimetics upregulate p53 levels by promoting the degradation of XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Malabaricone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malabaricone A, a diarylnonanoid isolated from the fruit rind of Myristica malabarica, has emerged as a compound of significant interest in phytochemical and pharmacological research. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound. It includes a summary of its key physicochemical characteristics, detailed spectral data, and established experimental protocols for its extraction, isolation, and biological evaluation. Furthermore, this guide elucidates the molecular mechanisms underlying its potent anticancer activity, particularly in triple-negative breast cancer, through detailed signaling pathway diagrams. The comprehensive data presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Physicochemical Properties
This compound is a yellow crystalline solid with the systematic name 1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₆O₃ | [1][2] |
| Molecular Weight | 326.43 g/mol | [1] |
| Appearance | Yellow crystals | [3] |
| Melting Point | 80-82 °C | [3] |
| CAS Number | 63335-23-9 | [2] |
| Purity (via HPLC) | >96% | [1] |
Spectral Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated acetone (CD₃COCD₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR (500MHz, CD₃COCD₃): δ 11.44 (s, 2H, 2-OH), 7.28 (dd, J₁=2Hz, J₂=8Hz, 2H), 7.26 (t, J=3Hz, 1H), 7.21 (d, J=8Hz, 2H), 7.16 (dd, J₁=1.5Hz, J₂=7Hz, 1H), 6.43(d, J=8.5Hz, 2H, H), 3.17 (t, J=7Hz, 2H), 2.62 (t, J=7Hz, 2H), 1.74-1.67 (m, 2H), 1.66-1.62 (m, 2H), 1.37 (s, 8H, 4 CH₂) ppm.[3]
¹³C NMR (125MHz, CD₃COCD₃): δ 208.0 (C=O), 162.2, 142.7, 135.9, 128.3, 128.1, 125.5, 110.2, 107.5, 44.4, 35.6, 31.4, 24.3 ppm.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound reveals the presence of key functional groups.
FT-IR (neat, νₘₐₓ, cm⁻¹): 3254 (-OH), 2925, 2850, 1635 (C=O), 1600, 1471, 1246, 1038, 966, 876.[3]
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESIMS) confirms the molecular formula of this compound.[3] The fragmentation patterns observed in mass spectrometry are crucial for its structural identification.[4][5][6][7]
Experimental Protocols
Extraction and Isolation of this compound
This compound is isolated from the fruit rind of Myristica malabarica. A general procedure is outlined below:
The purity of the isolated this compound can be confirmed by High-Performance Liquid Chromatography (HPLC).[1][8] A typical HPLC analysis is performed on a C18 column with a mobile phase consisting of 0.25% acetic acid in water and methanol (1:1 ratio) at a flow rate of 1.0 mL/min.[1]
Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells per well and allow them to adhere for 24 hours.[1]
-
Treat the cells with varying concentrations of this compound and incubate for the desired time period (e.g., 24, 48 hours).[1]
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Assay (FITC Annexin V Staining)
The induction of apoptosis by this compound can be assessed by flow cytometry using a FITC Annexin V apoptosis detection kit.
-
Treat cells with this compound at the desired concentration and time.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer provided in the kit.
-
Add FITC Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Caspase Activity Assay
The activation of caspases, key mediators of apoptosis, can be quantified using caspase fluorometric assay kits.
-
Treat cells with this compound for the specified duration.[1]
-
Lyse the cells and incubate the lysate with a caspase-specific substrate conjugated to a fluorescent reporter.
-
Measure the fluorescence intensity using a fluorometer or a multi-mode plate reader.[1]
-
The increase in fluorescence is proportional to the caspase activity.
Cell Cycle Analysis
The effect of this compound on the cell cycle distribution can be analyzed by flow cytometry.
-
Treat cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]
Biological Activity and Signaling Pathways
This compound exhibits significant anticancer properties, particularly against triple-negative breast cancer (TNBC) cells, with an IC₅₀ of 8.81 ± 0.03 μM in MDA-MB-231 cells.[1][9] Its mechanism of action involves the induction of apoptosis through both the intrinsic and extrinsic pathways, as well as causing cell cycle arrest.[1][9]
Apoptosis Induction
This compound triggers programmed cell death in cancer cells by modulating key apoptotic proteins. It upregulates pro-apoptotic proteins and downregulates anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.[1][9]
Cell Cycle Arrest
This compound induces cell cycle arrest at the sub-G0 phase in triple-negative breast cancer cells.[1][9] This is achieved by downregulating key regulatory proteins involved in cell cycle progression. The accumulation of cells in the sub-G0 phase is indicative of apoptotic cell death.
References
- 1. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H26O3 | CID 324062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Malabaricone A and related diarylnonanoids, focusing on their chemical properties, biological activities, and mechanisms of action, particularly in the context of cancer therapeutics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to Diarylheptanoids and this compound
Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1][2] These compounds are found in various plant families, including Zingiberaceae and Betulaceae.[1] A notable member of this class is curcumin. This compound is a diarylnonanoid, a structurally related compound with a nine-carbon chain, isolated from the fruit rind of Myristica malabarica, commonly known as the Malabar nutmeg.[3][4] It is chemically identified as 1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one.[5] this compound has garnered significant interest for its potent biological activities, including antioxidant, anti-inflammatory, and particularly, its anticancer properties.[3]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one | [5] |
| Molecular Formula | C₂₁H₂₆O₃ | [6] |
| Molecular Weight | 326.43 g/mol | [3] |
| CAS Number | 63335-23-9 | [3] |
| Appearance | Yellow crystals | [1] |
Anticancer Activity of this compound and Related Compounds
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, with a particularly pronounced activity against triple-negative breast cancer (TNBC) cells.[4] The following tables summarize the 50% inhibitory concentration (IC₅₀) values of this compound and its related compounds in various cancer cell lines.
Table 1: IC₅₀ Values of Malabaricones in Breast Cancer and Non-Tumorigenic Cell Lines
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 8.81 ± 0.03 | [4] |
| This compound | SK-BR-3 | Breast Cancer | > 25 | [1] |
| Malabaricone B | MDA-MB-231 | Triple-Negative Breast Cancer | 15.12 ± 0.21 | [1] |
| Malabaricone C | MDA-MB-231 | Triple-Negative Breast Cancer | 19.63 ± 0.45 | [1] |
| Malabaricone D | MDA-MB-231 | Triple-Negative Breast Cancer | 17.89 ± 0.33 | [1] |
| This compound | MCF-10A | Non-tumorigenic Breast Epithelial | 61.95 ± 0.54 | [1] |
| Malabaricone B | MCF-10A | Non-tumorigenic Breast Epithelial | 88.21 ± 0.78 | [1] |
| Malabaricone C | MCF-10A | Non-tumorigenic Breast Epithelial | 97.30 ± 0.91 | [1] |
| Malabaricone D | MCF-10A | Non-tumorigenic Breast Epithelial | 75.43 ± 0.67 | [1] |
Table 2: IC₅₀ Values of this compound in Hematopoietic Cancer Cell Lines
| Cell Line | Cancer Type | P-gp/MDR Status | IC₅₀ (µg/mL) | Reference |
| CCRF-CEM | T-lymphoblastic Leukemia | MDR- | 9.72 ± 1.08 | [2] |
| K-562 | Chronic Myeloid Leukemia | MDR- | 19.26 ± 0.75 | [2] |
| MOLT-3 | T-lymphoblastic Leukemia | MDR- | 11.54 ± 0.56 | [2] |
| U-937 | Histiocytic Lymphoma | MDR- | 10.32 ± 0.49 | [2] |
| HL-60 | Acute Promyelocytic Leukemia | MDR- | 14.78 ± 0.68 | [2] |
| NCI-H929 | Multiple Myeloma | MDR- | 9.65 ± 0.39 | [2] |
| U-266 | Multiple Myeloma | MDR- | 18.05 ± 0.17 | [2] |
| IM-9 | Multiple Myeloma | MDR- | 12.56 ± 0.24 | [2] |
| LP-1 | Multiple Myeloma | MDR+ | 12.33 ± 0.78 | [2] |
| RPMI-8226 | Multiple Myeloma | MDR+ | 10.67 ± 0.53 | [2] |
| CEM/ADR5000 | T-lymphoblastic Leukemia | MDR+ | 5.40 ± 1.41 | [2] |
Mechanism of Action: Induction of Apoptosis
This compound induces cancer cell death primarily through the induction of apoptosis, a form of programmed cell death. This process is mediated by a complex signaling cascade involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7]
Signaling Pathways
This compound treatment in cancer cells leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[1] This shift in the balance of apoptotic regulators culminates in the activation of caspases, the executioners of apoptosis.
Induction of Oxidative Stress
This compound also induces apoptosis by creating a redox imbalance within cancer cells.[8][9] It increases the levels of reactive oxygen species (ROS) while concurrently decreasing the activity of glutathione peroxidase, a key antioxidant enzyme.[8][10] This oxidative stress contributes to mitochondrial dysfunction and the activation of the apoptotic cascade.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the anticancer effects of this compound.
Isolation and Purification of this compound
This compound is typically isolated from the fruit rind of Myristica malabarica.[1]
Protocol:
-
The dried and powdered fruit rind is subjected to sequential extraction with solvents of increasing polarity, often starting with dichloromethane (DCM) or methanol.[1]
-
The crude extract is then fractionated using column chromatography over silica gel.
-
Fractions are eluted with a gradient of solvents, such as hexane and ethyl acetate.
-
Fractions containing malabaricones are identified by thin-layer chromatography (TLC).
-
Further purification of the this compound-containing fractions is achieved by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
The structure and purity of the isolated this compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[1]
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48 hours).
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.
Caspase Activity Assay
Caspase activity is measured using fluorometric assays to quantify the activation of key apoptotic caspases.[1]
Protocol:
-
Cancer cells are treated with this compound or a vehicle control for a specified time.
-
After treatment, cells are harvested and lysed to release cellular proteins.
-
The cell lysate is incubated with a specific fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3, IETD-AFC for caspase-8, or LEHD-AFC for caspase-9).
-
Cleavage of the substrate by the active caspase releases a fluorescent group (e.g., AFC).
-
The fluorescence intensity is measured using a fluorometer or a microplate reader at the appropriate excitation and emission wavelengths.
-
Caspase activity is expressed as the fold change relative to the untreated control.
Conclusion
This compound, a diarylnonanoid from Myristica malabarica, exhibits potent anticancer activity, particularly against aggressive cancer types like TNBC. Its mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic signaling pathways, as well as the generation of oxidative stress. The detailed data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related diarylnonanoids as potential therapeutic agents in oncology. The favorable cytotoxicity profile against cancer cells compared to non-tumorigenic cells highlights its potential for selective cancer therapy.
References
- 1. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ijbcp.com [ijbcp.com]
- 5. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Malabaricone-A induces a redox imbalance that mediates apoptosis in U937 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Generation of Redox Imbalance Mediates the Cytotoxic Effect of Malabaricone-A in a Multidrug Resistant Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Malabaricone A: A Technical Guide
Malabaricone A, a member of the diarylnonanoid class of compounds, is a natural product isolated from the fruit rind of Myristica malabarica. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing the preliminary biological screening of this compound, with a focus on its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities.
Cytotoxicity Screening
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of its anticancer activity is the induction of apoptosis through both intrinsic and extrinsic pathways.[1][2]
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.
| Cancer Type | Cell Line | IC50 Value | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | 8.81 ± 0.03 μM | [2][3] |
| Breast Cancer | SK-BR-3 | > 15 μM (less active) | [2] |
| Leukemia (MDR-) | Various | 9.72 ± 1.08 to 19.26 ± 0.75 μg/ml | [4] |
| Multiple Myeloma (MDR-) | Various | 9.65 ± 0.39 to 18.05 ± 0.17 μg/ml | [4][5] |
| Leukemia (MDR+) | Various | 5.40 ± 1.41 to 12.33 ± 0.78 μg/ml | [4] |
| Multiple Myeloma (MDR+) | Various | 5.40 ± 1.41 to 12.33 ± 0.78 μg/ml | [4][5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 200 μl of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the old medium with fresh medium containing different concentrations of this compound (e.g., 0-100 μg/ml). Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 μl of MTT solution (5 mg/ml in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 μl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the concentration of this compound.
Signaling Pathway: this compound-Induced Apoptosis
This compound induces apoptosis by activating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[2] This involves the upregulation of key apoptotic proteins such as Fas/FasL, TNF/TNFR1, and p53, and the activation of caspases 3, 8, and 9.[2][3] It also downregulates inhibitor of apoptosis proteins (IAPs) like XIAP, cIAP-2, and Livin.[2][3] Furthermore, this compound modulates the MAPK and PI3K/AKT signaling pathways, promoting a pro-apoptotic state.[6]
Antimicrobial Screening
Malabaricones as a class of compounds have been reported to possess antimicrobial properties. For instance, Malabaricone B has shown promising bactericidal activity against multidrug-resistant Staphylococcus aureus.[7]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/ml).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. The concentration range can be set from, for example, 256 µg/ml to 0.5 µg/ml.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Antioxidant Activity Screening
The antioxidant potential of malabaricones has been documented, with Malabaricone C showing potent radical scavenging activity.[8][9][10]
Data Presentation: Antioxidant Activity of Malabaricone C (for reference)
| Assay | IC50 Value (Malabaricone C) | Reference |
| DPPH Radical Scavenging | 8.35 ± 2.20 μg/mL | [11] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation of Solutions: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the this compound solution to the DPPH solution. The total volume should be kept constant. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity Screening
Malabaricones, particularly Malabaricone C, have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[12][13]
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This assay is used to evaluate the potential of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/ml) for 24 hours to induce NO production. Include a control group with cells and LPS but without this compound.
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.
-
Griess Reaction: Mix the supernatant with the Griess reagent and incubate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathway: Inhibition of NF-κB Pathway
Malabaricone C has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[12] This involves preventing the phosphorylation and degradation of IκB, which in turn blocks the nuclear translocation of NF-κB and the expression of pro-inflammatory genes like iNOS and COX-2.[12]
References
- 1. Antioxidant activity of Myristica malabarica extracts and their constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malabaricone C, a constituent of spice Myristica malabarica, exhibits anti-inflammatory effects via modulation of cellular redox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally Derived Malabaricone B as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isolation and characterization of two antimicrobial agents from mace (Myristica fragrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. chondrex.com [chondrex.com]
- 8. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanism of the anti-inflammatory activity of a natural diarylnonanoid, malabaricone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjpbcs.com [rjpbcs.com]
A Technical Guide to the Solubility of Malabaricone A in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malabaricone A, a phenolic compound isolated from the fruit rind of Myristica malabarica, has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent anticancer properties. As with any compound of therapeutic interest, understanding its solubility in common laboratory solvents is a critical prerequisite for facile handling, formulation development, and the design of robust biological assays. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and relevant biological pathway information to aid in its further investigation.
Core Data Presentation
Precise quantitative solubility data for this compound in a wide range of common laboratory solvents remains limited in publicly available literature. However, based on information available for closely related analogs and common laboratory practices for similar phenolic compounds, the following table summarizes the estimated and known solubility of this compound.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Known/Estimated Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Soluble (A 20 mM stock solution of the analogue Malabaricone C, corresponding to ~6.53 mg/mL for this compound, has been reported) |
| Methanol | CH₃OH | 32.04 | Reported to be soluble (used for extraction from plant material) |
| Ethanol | C₂H₅OH | 46.07 | Likely soluble |
| Acetone | C₃H₆O | 58.08 | Likely soluble |
| Chloroform | CHCl₃ | 119.38 | Likely soluble |
| Water | H₂O | 18.02 | Poorly soluble |
Note on this compound:
-
Molecular Formula: C₂₁H₂₆O₃
-
Molar Mass: 326.43 g/mol
Experimental Protocols
To empower researchers to determine the precise solubility of this compound in their specific laboratory conditions and with their solvent of choice, a detailed experimental protocol based on the widely accepted shake-flask method coupled with UV-Vis spectroscopy is provided below.
Protocol: Determination of this compound Solubility via Shake-Flask Method and UV-Vis Spectroscopy
1. Objective: To determine the equilibrium solubility of this compound in a selected common laboratory solvent at a specified temperature.
2. Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, methanol, ethanol, acetone, chloroform, water)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes (compatible with the solvent)
-
Volumetric flasks and pipettes for dilutions
3. Procedure:
Part A: Preparation of Saturated Solution
-
Add an excess amount of solid this compound to a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be optimized.
-
After shaking, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
Part B: Sample Analysis
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Perform serial dilutions of the clear filtrate with the same solvent to bring the absorbance within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be predetermined by scanning a dilute solution of this compound across a range of wavelengths.
Part C: Quantification
-
Prepare a standard calibration curve by dissolving known concentrations of this compound in the same solvent.
-
Measure the absorbance of the standard solutions at the same λmax.
-
Plot a graph of absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the diluted filtrate samples by interpolating their absorbance values on the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
Mandatory Visualizations
Logical Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in determining the solubility of this compound.
Signaling Pathway: this compound-Induced Apoptosis
This compound has been shown to exert its anticancer effects by inducing apoptosis, or programmed cell death. The following diagram depicts a simplified signaling pathway illustrating the induction of apoptosis.
Caption: A diagram showing the intrinsic and extrinsic pathways of apoptosis induced by this compound.
The Natural Abundance and Therapeutic Potential of Malabaricone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural abundance of Malabaricone A in plant extracts, detailed experimental protocols for its extraction and quantification, and an exploration of its role in cellular signaling pathways. This compound, a diarylnonanoid compound, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly in oncology. This document serves as a comprehensive resource for professionals engaged in natural product research and drug discovery.
Quantitative Abundance of this compound
This compound has been primarily isolated from various species of the Myristica genus, commonly known as nutmeg. The concentration of this bioactive compound varies depending on the plant species, the specific part of the plant used, and the solvent employed for extraction. The fruit rind of Myristica malabarica has been identified as a particularly rich source of this compound.
Below is a summary of the quantitative data available on the natural abundance of this compound in plant extracts.
| Plant Species | Plant Part | Extraction Solvent | Yield/Concentration of this compound | Reference |
| Myristica malabarica | Fruit Rind | Dichloromethane | 0.075% of the crude extract | [1] |
| Myristica malabarica | Fruit Rind | Methanol | 0.6% relative to other malabaricones in the extract | [2] |
| Myristica fragrans | Aril | Not specified | Present (quantitative data not available) | [3] |
| Myristica fragrans | Seeds | Not specified | Present (quantitative data not available) | [3] |
Note: The available quantitative data for this compound is still limited. Further research is required to determine its concentration in other parts of Myristica species (e.g., seeds, aril, bark, leaves) and to optimize extraction methods for higher yields.
Experimental Protocols
This section outlines the methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established laboratory practices.
Extraction and Isolation of this compound from Myristica malabarica Fruit Rind
This protocol describes a common method for the extraction and subsequent isolation of this compound.
a. Plant Material Preparation:
-
Collect fresh fruit rinds of Myristica malabarica.
-
Air-dry the rinds to remove moisture.
-
Grind the dried rinds into a coarse powder.
b. Solvent Extraction:
-
Perform a cold percolation extraction of the powdered rinds with dichloromethane (DCM) for 72 hours at room temperature.
-
Filter the extract to separate the solvent from the plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude DCM extract.
c. Isolation by Column Chromatography:
-
Fractionate the crude DCM extract using silica gel column chromatography (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing this compound based on the TLC profile.
-
Further purify the combined fractions by repeated column chromatography or preparative HPLC to obtain pure this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated HPLC method for the quantitative analysis of this compound in plant extracts.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.25% acetic acid in water and methanol in a 1:1 ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
b. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of pure this compound in methanol and dilute to create a series of standard solutions of known concentrations.
-
Sample Solution: Dissolve a known amount of the plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the concentration range of the standard curve.
c. Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the apoptotic signaling pathway induced by this compound and a typical experimental workflow for its study.
Diagram 1: this compound-Induced Apoptotic Signaling Pathway
References
The Putative Biosynthesis of Malabaricones in Myristicaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malabaricones, a group of diarylnonanoid natural products isolated from plants of the Myristicaceae family, have garnered significant interest for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anti-quorum sensing properties. Despite numerous studies on their isolation, chemical synthesis, and pharmacological evaluation, the complete biosynthetic pathway of these complex molecules remains to be fully elucidated. This technical guide synthesizes the current understanding and proposes a putative biosynthetic pathway for malabaricones, drawing upon the general principles of polyketide biosynthesis and the known chemical structures of these compounds. This document provides a foundational resource for researchers aiming to unravel the precise enzymatic machinery and regulatory networks governing malabaricone production in Myristica species, which could pave the way for their biotechnological production and the development of novel therapeutic agents.
Introduction
The Myristicaceae family, which includes the well-known spice nutmeg (Myristica fragrans), is a rich source of unique secondary metabolites. Among these, the malabaricones (A, B, C, and D) stand out due to their diarylnonanoid structure, characterized by two aromatic rings connected by a nine-carbon aliphatic chain. These compounds have been isolated from various parts of Myristica plants, including the fruit rind, seeds, and bark. The significant biological activities exhibited by malabaricones underscore the importance of understanding their biosynthesis for potential applications in drug discovery and development. This guide provides an in-depth look at the proposed biosynthetic route to malabaricones, supported by available data and established biochemical principles.
Proposed Biosynthetic Pathway of Malabaricones
While the definitive biosynthetic pathway of malabaricones has not been experimentally proven, their chemical structure strongly suggests a polyketide origin. Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs), which are multi-domain enzymes that catalyze the iterative condensation of simple acyl-CoA precursors.
The proposed pathway for malabaricone biosynthesis likely involves a Type III PKS, which is common in plants for the synthesis of various phenolic lipids. The biosynthesis is hypothesized to initiate with a phenylpropanoid precursor, which serves as the starter unit, followed by chain extension with malonyl-CoA units.
The key steps in the proposed pathway are:
-
Initiation: The biosynthesis is likely initiated with a cinnamoyl-CoA derivative, such as p-coumaroyl-CoA, which is derived from the shikimate pathway.
-
Polyketide Chain Assembly: A Type III PKS would then catalyze the iterative condensation of the starter unit with multiple molecules of malonyl-CoA. This process elongates the aliphatic chain.
-
Cyclization and Aromatization: Intramolecular cyclization of the polyketide chain, followed by aromatization, would lead to the formation of the first aromatic ring system.
-
Second Aromatic Ring Formation: The formation of the second aromatic ring is more speculative. It could arise from a second, independent polyketide extension and cyclization event, followed by a coupling reaction, or through a more complex series of modifications to the initial polyketide chain.
-
Tailoring Reactions: Following the formation of the core diarylnonanoid scaffold, a series of tailoring reactions, including hydroxylations, methylations, and reductions, would be carried out by specific enzymes to produce the various malabaricone analogues (A, B, C, and D).
Below is a DOT script representation of the proposed biosynthetic pathway.
Methodological & Application
Application Notes and Protocols for the Isolation of Malabaricone A from Myristica malabarica Fruit Rind
Audience: Researchers, scientists, and drug development professionals.
Introduction: Malabaricone A is a bioactive acylphenol compound isolated from the fruit rind of Myristica malabarica, a plant native to the Western Ghats of India.[1] This document provides detailed protocols for the extraction, isolation, and characterization of this compound. Additionally, it summarizes its cytotoxic and apoptotic activities against cancer cell lines and outlines the key signaling pathways involved. Malabaricones, including this compound, have demonstrated a range of biological activities such as anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1]
Data Presentation
Table 1: Yield of Malabaricones from Myristica malabarica Fruit Rind
| Compound | Yield (mg) | Percentage Yield (%) | Physical Appearance |
| This compound | 500 | 0.075 | Yellow crystals |
| Malabaricone B | 800 | 0.119 | Pale yellow solid |
| Malabaricone C | 1000 | 0.149 | Yellow crystalline solid |
| Malabaricone D | 250 | 0.037 | Pale yellow crystals |
Data extracted from a study by Pothiyil S. Vimalkumar, et al. (2024).[1]
Table 2: In Vitro Cytotoxicity of Malabaricones against MDA-MB-231 Triple-Negative Breast Cancer Cells
| Compound | IC₅₀ (µM) after 24h exposure |
| This compound | 8.11 ± 0.03 |
| Malabaricone B | 15.12 - 19.63 |
| Malabaricone C | 15.12 - 19.63 |
| Malabaricone D | 15.12 - 19.63 |
IC₅₀ value represents the concentration required to inhibit 50% of cell growth.[1]
Experimental Protocols
1. Extraction of Malabaricones from Myristica malabarica Fruit Rind
This protocol details the initial extraction of crude malabaricones from the plant material.
-
Plant Material: Dried and powdered fruit rind of Myristica malabarica.
-
Solvent: Dichloromethane (DCM).
-
Procedure:
-
The powdered fruit rind is subjected to extraction with dichloromethane at room temperature.
-
The resulting DCM extract is filtered to remove solid plant material.
-
The filtrate is concentrated under reduced pressure to yield the crude extract containing a mixture of malabaricones.
-
2. Isolation of this compound by Column Chromatography
This protocol outlines the purification of this compound from the crude DCM extract.
-
Stationary Phase: Silica gel for column chromatography.
-
Mobile Phase: Gradient elution with an ethyl acetate-hexane solvent system.
-
Procedure:
-
The crude DCM extract is adsorbed onto a small amount of silica gel.
-
The adsorbed sample is loaded onto a silica gel column packed with hexane.
-
The column is eluted with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are pooled and concentrated.
-
The purified this compound is obtained as yellow crystals upon recrystallization.[1][2]
-
3. Characterization of this compound
The identity and purity of the isolated this compound are confirmed using spectroscopic methods.
-
Techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton structure of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the carbon skeleton of the molecule.
-
ESI-MS (Electrospray Ionization Mass Spectrometry): To determine the molecular weight of the compound.
-
-
Procedure:
-
The purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR and mass spectra are acquired and compared with previously reported data for confirmation.[1]
-
4. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the cytotoxic potential of this compound against cancer cell lines.
-
Cell Line: MDA-MB-231 (triple-negative breast cancer).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Procedure:
-
MDA-MB-231 cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with varying concentrations of this compound for 24 hours.
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader to determine cell viability.
-
The IC₅₀ value is calculated from the dose-response curve.[1]
-
Visualizations
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Apoptotic signaling pathways induced by this compound in cancer cells.[3]
References
- 1. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: HPLC Method for the Quantification of Malabaricone A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malabaricone A is a bioactive acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam., commonly known as Malabar nutmeg.[1][2] This compound has garnered significant interest for its potent anticancer properties, particularly its ability to induce apoptosis in cancer cells.[1][3] As research into its therapeutic potential advances, a reliable and reproducible analytical method for its quantification is essential for quality control, pharmacokinetic studies, and formulation development. This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: (>96% purity)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Acetic Acid (Analytical grade)
-
Plant Material: Dried fruit rinds of Myristica malabarica
-
Equipment: HPLC system with UV/DAD detector, analytical balance, vortex mixer, sonicator, centrifuge, 0.45 µm syringe filters.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Myristica malabarica Fruit Rind)
-
Grinding: Grind the dried fruit rinds of Myristica malabarica into a fine powder.[4]
-
Extraction: Accurately weigh 1 g of the powdered plant material into a flask. Add 20 mL of methanol (or dichloromethane) and extract using sonication for 30 minutes.[1]
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process on the residue two more times to ensure complete extraction.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Sample for Analysis: Accurately weigh 10 mg of the crude extract, dissolve it in 10 mL of the mobile phase. Vortex and sonicate for 10 minutes.
-
Final Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[5]
HPLC Method and Conditions
An established method for the analysis of malabaricones utilizes a reversed-phase C18 column.[1] The conditions are summarized in Table 1.
| Parameter | Condition |
| Instrument | Shimadzu HPLC-LC 20A series or equivalent |
| Column | C18, 5 µm particle size |
| Mobile Phase | 0.25% Acetic Acid in Water : Methanol (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 345 nm[6] |
| Column Temperature | Ambient |
| Run Time | 30 minutes |
| Table 1: HPLC Chromatographic Conditions.[1][6] |
Method Validation Parameters
For quantitative analysis, the HPLC method should be validated according to ICH guidelines.[7][8] Key parameters to assess include:
-
Linearity: Assessed by injecting at least five concentrations of the standard solution. The correlation coefficient (R²) should be ≥ 0.99.[9]
-
Accuracy: Determined by spike-recovery experiments at three different concentration levels. Recovery should typically be within 98-102%.[10]
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) should be ≤ 2%.[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or other malabaricones.
Data Presentation
Quantitative data from literature is summarized below for context.
| Source Material | Extraction Solvent | This compound Content (%) | Reference |
| M. malabarica Fruit Rind | Dichloromethane (DCM) | 0.075% | [1] |
| M. malabarica Fruit Rind | Methanol | 0.6% | [6] |
| Table 2: Quantitative content of this compound in Myristica malabarica extracts. |
| Cell Line | Assay | IC₅₀ Value | Reference |
| MDA-MB-231 (TNBC) | MTT | 8.81 ± 0.03 µM | [1] |
| MDA-MB-231 (TNBC) | MTT | 8.11 ± 0.03 µM (after 24h) | [1] |
| Table 3: In vitro anticancer activity of this compound. |
Visualizations
Experimental Workflow
The overall process from sample preparation to data analysis is outlined below.
Apoptotic Signaling Pathway of this compound
This compound induces apoptosis in triple-negative breast cancer cells through the activation of both intrinsic and extrinsic pathways.[1][3]
References
- 1. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 5. extractionmagazine.com [extractionmagazine.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mastelf.com [mastelf.com]
- 9. assayprism.com [assayprism.com]
- 10. pharmtech.com [pharmtech.com]
Application Notes and Protocols for Malabaricone A in Cancer Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malabaricone A (Mal-A) is a natural diarylnonanoid compound isolated from the fruit rind of Myristica malabarica. Emerging research has highlighted its potential as a potent anti-cancer agent. These application notes provide a comprehensive overview of the use of this compound in cancer cell culture assays, including its mechanism of action, protocols for key experiments, and quantitative data on its efficacy. Mal-A has demonstrated cytotoxicity against a range of cancer cell lines, including those with multidrug resistance, making it a compound of significant interest for further pharmacological investigation.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and modulating cellular signaling pathways. Key aspects of its mechanism include:
-
Induction of Apoptosis: Mal-A triggers both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[3][4] This is evidenced by the increased expression of caspases 3, 8, and 9, as well as the upregulation of key apoptotic proteins like Fas/FasL and TNF/TNFR1.[3][4]
-
Generation of Reactive Oxygen Species (ROS): Mal-A induces a redox imbalance in cancer cells, leading to increased levels of intracellular ROS.[3][5] This oxidative stress contributes to the initiation of caspase-dependent apoptosis.[3]
-
Modulation of Signaling Pathways: Mal-A influences critical signaling pathways involved in cell survival and proliferation. It has been shown to enhance the phosphorylation of pro-apoptotic proteins in the MAPK pathway (ASK1, p38, JNK) while decreasing the phosphorylation of anti-apoptotic proteins in the PI3K/AKT/mTOR pathway.[5]
-
Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest, particularly in the sub-G0 phase, by downregulating key regulatory proteins involved in cell cycle progression.[3][4]
-
Effectiveness in Multidrug Resistant (MDR) Cells: Notably, the cytotoxicity of Mal-A is comparable in both P-glycoprotein (P-gp) over-expressing (MDR+) and non-expressing (MDR-) cancer cell lines, suggesting its potential to overcome multidrug resistance.[1][2][6]
Data Presentation
The following table summarizes the cytotoxic activity of this compound against various human cancer cell lines, as indicated by IC50 values (the concentration required to inhibit 50% of cell growth).
| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/ml) | Notes |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.11 ± 0.03 | - | 24-hour exposure.[3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.81 ± 0.03 | - | [4] |
| SK-BR-3 | Breast Cancer | 15.12 to 19.63 | - | Compared to other malabaricones.[3] |
| MCF-10A | Non-tumorigenic Breast Epithelial | 61.95 to 97.3 | - | Indicates cancer-selective cytotoxicity.[3] |
| CEM/ADR5000 | T-lymphoblastic Leukemia (MDR+) | - | 5.40 ± 1.41 | Demonstrates "collateral sensitivity".[7] |
| CCRF CEM | T-lymphoblastic Leukemia (MDR-) | - | 9.72 ± 1.08 | [7] |
| LP-1 | Multiple Myeloma (MDR+) | - | 5.40 ± 1.41 to 12.33 ± 0.78 | [1] |
| RPMI-8226 | Multiple Myeloma (MDR+) | - | 5.40 ± 1.41 to 12.33 ± 0.78 | [1] |
| MDR- Leukemic Cell Lines | Leukemia | - | 9.72 ± 1.08 to 19.26 ± 0.75 | [1] |
| MDR- Multiple Myeloma Cell Lines | Multiple Myeloma | - | 9.65 ± 0.39 to 18.05 ± 0.17 | [1] |
| U937 | Histiocytic Lymphoma | - | ~15 | Near IC50 concentration used for subsequent experiments.[8] |
| MOLT-3 | T-cell Leukemia | - | - | Mal-A showed greater cytotoxicity compared to MCF-7.[3] |
| A549 | Lung Cancer | 8.1 ± 1.0 | - | Malabaricone B data, for context.[9] |
Note: Conversion between µM and µg/ml depends on the molecular weight of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxicity of malabaricones.[3]
Objective: To determine the concentration-dependent effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and allow them to adhere for 24 hours.[3]
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 1 to 50 µM.[3] A vehicle control (DMSO) should be included at the highest concentration used for the drug dilutions.
-
Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48 hours).[3][6]
-
MTT Addition: After incubation, remove the treatment medium and rinse the cells with PBS.[3]
-
Add 100 µL of MTT solution (0.5 mg/mL) to each well and incubate in the dark for 2 to 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the description of apoptosis detection after this compound treatment.[8]
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at the desired concentration (e.g., near the IC50 value) for a specified time (e.g., 24 hours).[8] Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer.[8]
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the cells for 30 minutes in the dark at 37°C.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Caspase Activity Assay
This protocol is based on the methodology for measuring caspase activation.[3]
Objective: To measure the activity of key executioner (caspase-3) and initiator (caspase-8, caspase-9) caspases.
Materials:
-
Cancer cell line of interest
-
This compound
-
Caspase-3, -8, and -9 Fluorometric Assay Kits
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Treatment: Treat cells with this compound at a specific concentration (e.g., 8 µM) for 24 hours.[3]
-
Cell Lysis: Lyse the cells according to the protocol provided with the caspase assay kit.
-
Caspase Reaction: Add the caspase-specific substrate to the cell lysates.
-
Fluorescence Measurement: Incubate as per the kit's instructions and then measure the fluorescence intensity using a multimode plate reader (e.g., excitation at 400 nm and emission at 505 nm).[3]
-
Data Analysis: Quantify the fold-increase in caspase activity in treated cells compared to untreated controls.
Visualizations
Signaling Pathways of this compound in Cancer Cells
References
- 1. researchgate.net [researchgate.net]
- 2. ijbcp.com [ijbcp.com]
- 3. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. db.cngb.org [db.cngb.org]
- 6. ijbcp.com [ijbcp.com]
- 7. researchgate.net [researchgate.net]
- 8. Malabaricone-A Induces A Redox Imbalance That Mediates Apoptosis in U937 Cell Line | PLOS One [journals.plos.org]
- 9. Spice-derived phenolic, malabaricone B induces mitochondrial damage in lung cancer cells via a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Malabaricone A: A Potent Inducer of Apoptosis in Cancer Cells for Research Applications
Application Note
Introduction
Malabaricone A, a diarylnonanoid derived from the fruit rind of Myristica malabarica, has emerged as a promising natural compound with significant anti-cancer properties.[1][2] Extensive in vitro studies have demonstrated its ability to induce apoptosis in a variety of cancer cell lines, including leukemia and triple-negative breast cancer.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for in vitro apoptosis induction assays.
Mechanism of Action
This compound triggers programmed cell death through a multi-faceted mechanism primarily centered on the induction of oxidative stress.[3][4] The key events in this compound-induced apoptosis include:
-
Redox Imbalance: this compound increases the intracellular levels of reactive oxygen species (ROS) while simultaneously depleting cellular thiols, leading to a state of oxidative stress.[3][5]
-
Mitochondrial Dysfunction: The compound causes depolarization of the mitochondrial membrane potential, peroxidation of cardiolipin, and the release of cytochrome c into the cytosol.[2][3]
-
Caspase Activation: this compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This is evidenced by the activation of initiator caspases-8 and -9, and the executioner caspase-3.[1][3]
-
DNA Damage: The activation of caspases leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, resulting in DNA fragmentation and nuclear chromatin condensation.[2][3]
-
Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest, often observed as an increase in the sub-G0/G1 population.[1][5]
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of this compound on different cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.11 ± 0.03 | 24 | MTT |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.81 ± 0.03 | Not Specified | Not Specified |
| U937 | Leukemia | Not Specified (15 µg/ml used) | 24 | Tetrazolium-based |
| MOLT-3 | Leukemia | Not Specified | Not Specified | Tetrazolium-based |
| CEM/ADR5000 | T-lymphoblastic Leukemia (MDR) | 5.40 ± 1.41 µg/ml | Not Specified | Not Specified |
| CCRF CEM | T-lymphoblastic Leukemia | 9.72 ± 1.08 µg/ml | Not Specified | Not Specified |
| MCF-7 | Breast Adenocarcinoma | Not Specified | Not Specified | Not Specified |
Table 2: Effect of this compound on Apoptosis-Related Events
| Cell Line | Parameter | Treatment | Fold Increase/Percentage |
| MDA-MB-231 | Caspase-3 Activity | 8 µM Mal-A | 8.9-fold |
| MDA-MB-231 | Caspase-8 Activity | 8 µM Mal-A | 2.4-fold |
| MDA-MB-231 | Caspase-9 Activity | 8 µM Mal-A | 3.1-fold |
| U937 | Annexin V Positive Cells | Mal-A | 33.21 ± 0.05% (2h) |
| U937 | Annexin V Positive Cells | Mal-A | 82.2 ± 0.17% (4h) |
Mandatory Visualizations
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound and calculating its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
3. Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, -8, -9, -PARP, -Bax, -Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound, harvest, and lyse in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
4. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound, harvest, and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
This compound is a potent inducer of apoptosis in various cancer cell lines, making it a valuable tool for cancer research and drug discovery. The protocols provided herein offer a framework for investigating the apoptotic effects of this compound and elucidating its mechanism of action. Researchers can adapt these methods to their specific cell lines and experimental questions.
References
- 1. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malabaricone-A Induces A Redox Imbalance That Mediates Apoptosis in U937 Cell Line | PLOS One [journals.plos.org]
- 3. Malabaricone-A induces a redox imbalance that mediates apoptosis in U937 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Protocol for Evaluating the Antibacterial Activity of Malabaricone A
Application Note
This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the antibacterial properties of Malabaricone A, a naturally occurring acylphenol. The following methodologies detail the determination of its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and preliminary exploration of its mechanism of action against a panel of clinically relevant bacteria. Adherence to these standardized procedures will ensure the generation of reproducible and comparable data, crucial for the evaluation of this compound as a potential antibacterial agent.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial compounds. Malabaricones, a class of phenylacylphenols derived from the Myristicaceae family, have demonstrated a range of biological activities.[1][2] While studies have highlighted the antibacterial potential of Malabaricones B and C, this protocol focuses on establishing the antibacterial profile of this compound.[1][2][3] The described experiments will systematically quantify its inhibitory and bactericidal efficacy and provide insights into its potential cellular targets.
Required Materials and Reagents
-
Compound: this compound (purity ≥95%)
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae (e.g., BAA-1705), Acinetobacter baumannii (e.g., BAA-1605)
-
-
Growth Media:
-
Reagents:
-
Dimethyl sulfoxide (DMSO)
-
0.9% Saline
-
Resazurin sodium salt
-
Propidium Iodide (PI)
-
SYTOX™ Green Nucleic Acid Stain
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate-buffered saline (PBS)
-
-
Equipment:
-
96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer (600 nm)
-
Micropipettes and sterile tips
-
Sterile Petri dishes
-
Autoclave
-
Laminar flow hood
-
Fluorescence microplate reader
-
Flow cytometer
-
Fluorescence microscope
-
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] The broth microdilution method is a standard and widely used technique for determining the MIC of a compound.[5][10][11]
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be prepared in MHB.
-
Bacterial Inoculum Preparation:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of MHB to wells 2-12 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[11]
-
Result Interpretation: The MIC is the lowest concentration of this compound where no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm. The addition of a viability indicator like resazurin (30 µL of 0.015% w/v) and further incubation for 2-4 hours can aid in visualization (blue/purple = no growth, pink = growth).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[4][13][14]
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate each aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.[14]
| Parameter | Description | Typical Units |
| MIC | Minimum Inhibitory Concentration | µg/mL or µM |
| MBC | Minimum Bactericidal Concentration | µg/mL or µM |
Disk Diffusion Assay
This qualitative method assesses the susceptibility of bacteria to a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[6][7][15][16][17][18]
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to ensure a confluent lawn of growth.[15]
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Compound Application: Pipette a known amount of this compound solution (e.g., 10 µL of a specific concentration) onto each disk. A disk with DMSO serves as a negative control, and a disk with a known antibiotic (e.g., gentamicin) as a positive control.
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[18]
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone diameter indicates greater susceptibility of the bacterium to this compound.
| Compound | Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| This compound | X | |
| Gentamicin | 10 | |
| DMSO | - | 0 |
Mechanism of Action Studies
Bacterial Membrane Integrity Assay
This assay determines if this compound disrupts the bacterial cell membrane, using membrane-impermeable fluorescent dyes like Propidium Iodide (PI) or SYTOX Green.[19][20][21][22] These dyes can only enter cells with compromised membranes and fluoresce upon binding to nucleic acids.[21]
Protocol:
-
Bacterial Suspension: Prepare a mid-log phase bacterial culture, wash with PBS, and resuspend in PBS to an OD₆₀₀ of 0.5.
-
Treatment: Aliquot the bacterial suspension into a 96-well black, clear-bottom plate. Add this compound at concentrations of 1x and 2x MIC. Include an untreated control and a positive control (e.g., a known membrane-disrupting agent like polymyxin B).
-
Dye Addition: Add PI to a final concentration of 5 µg/mL or SYTOX Green to a final concentration of 5 µM.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader (PI: Ex/Em ~535/617 nm; SYTOX Green: Ex/Em ~504/523 nm).
-
Data Analysis: Plot the change in fluorescence intensity over time. A significant increase in fluorescence in the presence of this compound indicates membrane damage.
Reactive Oxygen Species (ROS) Production Assay
This assay investigates whether this compound induces the production of reactive oxygen species (ROS) within bacterial cells, a common mechanism of antibacterial action.[23][24][25][26][27] H2DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.[27]
Protocol:
-
Bacterial Suspension: Prepare a bacterial suspension as described for the membrane integrity assay.
-
Dye Loading: Incubate the bacterial suspension with H2DCFDA (final concentration 10 µM) in the dark for 30 minutes at 37°C.
-
Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh PBS.
-
Treatment: Aliquot the dye-loaded cells into a 96-well plate and treat with this compound at 1x and 2x MIC. Include untreated and positive (e.g., hydrogen peroxide) controls.
-
Measurement: Measure the fluorescence intensity immediately and at subsequent time points using a microplate reader (Ex/Em ~495/525 nm).
-
Data Analysis: An increase in fluorescence indicates the generation of intracellular ROS.
| Assay | Condition | Relative Fluorescence Units (RFU) |
| Membrane Integrity (PI) | Untreated Control | |
| This compound (1x MIC) | ||
| This compound (2x MIC) | ||
| ROS Production (H2DCFDA) | Untreated Control | |
| This compound (1x MIC) | ||
| This compound (2x MIC) |
Visualizing Experimental Workflows
Safety Precautions
-
All work with bacterial cultures should be performed in a laminar flow hood using aseptic techniques.
-
Wear appropriate personal protective equipment (PPE), including lab coats, gloves, and eye protection.
-
All bacterial waste should be decontaminated by autoclaving before disposal.
-
Handle this compound and DMSO in a well-ventilated area, following the manufacturer's safety data sheets.
References
- 1. Naturally Derived Malabaricone B as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naturally Derived Malabaricone B as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. protocols.io [protocols.io]
- 13. microchemlab.com [microchemlab.com]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. asm.org [asm.org]
- 16. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Frontiers | Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes [frontiersin.org]
- 24. Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Single-cell, Time-lapse Reactive Oxygen Species Detection in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rsc.org [rsc.org]
Application Notes and Protocols: Surface-Enhanced Raman Spectroscopy for Monitoring Malabaricone A-Induced DNA Fragmentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malabaricone A, a diarylnonanoid derived from the fruit rind of Myristica malabarica, has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] Its mechanism of action involves the induction of oxidative stress, leading to a redox imbalance that triggers caspase-dependent apoptosis.[3][4] A key hallmark of apoptosis is the fragmentation of genomic DNA.[1][5] Surface-enhanced Raman spectroscopy (SERS) has emerged as a highly sensitive and non-invasive analytical technique capable of detecting molecular changes, including those occurring in DNA during apoptosis.[6][7][8] This application note provides a detailed protocol for utilizing SERS to detect and monitor DNA fragmentation induced by this compound, offering a powerful tool for drug efficacy studies and mechanistic investigations in cancer research. Recent studies have successfully employed SERS to confirm DNA fragmentation during cellular apoptosis induced by this compound, noting changes in the Raman signature of the phosphate backbone.[1]
Principle of SERS in DNA Fragmentation Analysis
SERS leverages the enhancement of Raman scattering signals from molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver.[7] In the context of DNA analysis, SERS can provide a molecular fingerprint of the DNA structure. During apoptosis, endonucleases cleave the DNA into smaller fragments, leading to disruptions in the phosphodiester backbone and changes in the overall conformation of the DNA.[1] These structural alterations result in detectable changes in the SERS spectrum of the DNA. Specifically, variations in the intensity of Raman peaks associated with the phosphate backbone, phosphodiester bonds, and the breathing vibrations of pyrimidine and purine bases can be correlated with the extent of DNA fragmentation.[1]
Signaling Pathway of this compound-Induced Apoptosis and DNA Fragmentation
This compound induces apoptosis through both intrinsic and extrinsic pathways.[1][2] It elevates reactive oxygen species (ROS) levels, leading to oxidative stress.[3][4] This triggers the mitochondrial (intrinsic) pathway, characterized by mitochondrial membrane depolarization and the release of cytochrome c.[3] Concurrently, this compound can activate the death receptor (extrinsic) pathway, involving the upregulation of Fas/FasL and TNF/TNFR1.[1][2] Both pathways converge on the activation of caspase cascades (caspase-8, -9, and -3), which ultimately leads to the cleavage of cellular substrates, including poly (ADP-ribose) polymerase (PARP), and subsequent DNA fragmentation.[1][3]
Experimental Workflow
The overall experimental workflow involves treating cancer cells with this compound, isolating the DNA, preparing the SERS substrate, acquiring the SERS spectra, and analyzing the data to quantify DNA fragmentation.
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line: MDA-MB-231 (triple-negative breast cancer) or U937 (leukemic) cells are suitable models based on existing studies.[1][3]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for MDA-MB-231, RPMI-1640 for U937) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates or culture flasks and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for different time points (e.g., 0, 12, 24, 48 hours). A control group with DMSO alone should be included. The IC50 for this compound in MDA-MB-231 cells is approximately 8.81 µM.[1]
-
Isolation of Genomic DNA
-
Method: Use a commercial DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit) for efficient and high-purity DNA extraction.
-
Protocol:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Follow the manufacturer's protocol for cell lysis, protein digestion, and DNA precipitation and purification.
-
Elute the purified DNA in nuclease-free water or the provided elution buffer.
-
Quantify the DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 ratio (should be ~1.8).
-
Preparation of SERS Substrate (Silver Nanoparticles)
-
Method: Synthesis of silver nanoparticles (AgNPs) by citrate reduction is a common and effective method.
-
Protocol:
-
Bring 100 mL of deionized water to a vigorous boil in a clean Erlenmeyer flask with a stir bar.
-
Add 1 mL of 34.2 mM trisodium citrate to the boiling water.
-
Add 2 mL of 10 mM silver nitrate solution dropwise while stirring.
-
Continue boiling and stirring for 1 hour. The solution will turn from colorless to a pale yellow, then to a grayish-yellow colloid.
-
Allow the solution to cool to room temperature.
-
Characterize the AgNPs using UV-Vis spectroscopy (for plasmon resonance peak) and transmission electron microscopy (for size and morphology).
-
SERS Sample Preparation and Spectral Acquisition
-
Sample Preparation:
-
In a microcentrifuge tube, mix a fixed amount of isolated DNA (e.g., 10 µL of 50 ng/µL) with the prepared AgNP colloid (e.g., 100 µL).
-
Add an aggregating agent, such as NaCl (final concentration ~10 mM), to induce nanoparticle aggregation and create "hot spots" for signal enhancement.
-
Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.
-
-
SERS Measurement:
-
Transfer an aliquot of the DNA-AgNP mixture onto a clean glass slide or into a quartz cuvette.
-
Use a Raman spectrometer with a laser excitation wavelength suitable for AgNPs (e.g., 532 nm or 633 nm).
-
Acquire SERS spectra over a relevant wavenumber range (e.g., 600-1800 cm⁻¹).
-
Optimize acquisition parameters such as laser power, integration time, and number of accumulations to obtain a good signal-to-noise ratio.
-
Data Presentation and Analysis
Quantitative data should be summarized to compare the effects of different this compound concentrations and treatment durations. The analysis focuses on the changes in the intensity of specific Raman peaks characteristic of DNA.
Table 1: SERS Peak Assignments for DNA Analysis
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Significance in Fragmentation Analysis |
| ~730-770 | Ring breathing of pyrimidine bases (Cytosine, Thymine) | Changes indicate conformational alterations. |
| ~785 | O-P-O stretching, Cytosine/Thymine ring modes | A key indicator of DNA backbone integrity.[9] |
| ~818 | Phosphate ion interactions of phosphodiester linkage | Disruption suggests backbone cleavage.[1] |
| ~884-895 | Phosphodiester bond vibrations | Decreased intensity indicates fragmentation.[1] |
| ~1090 | Symmetric PO₂⁻ stretching | A primary peak for monitoring the DNA backbone.[1] |
| ~1240 | Asymmetric PO₂⁻ stretching | Changes reflect alterations in backbone geometry.[1] |
| ~1300-1400 | Purine and pyrimidine ring vibrations | General indicator of DNA structural changes. |
| ~1485 | Guanine, Adenine vibrations | Changes in base stacking and interaction. |
Table 2: Hypothetical SERS Intensity Data for Dose-Response Study (24h Treatment)
| Raman Shift (cm⁻¹) | Control (0 µM) | 5 µM Mal-A | 10 µM Mal-A | 20 µM Mal-A |
| ~890 | 1.00 ± 0.08 | 0.75 ± 0.06 | 0.42 ± 0.05 | 0.21 ± 0.04 |
| ~1090 | 1.00 ± 0.09 | 0.68 ± 0.07 | 0.35 ± 0.04 | 0.18 ± 0.03 |
| ~1240 | 1.00 ± 0.07 | 0.71 ± 0.05 | 0.39 ± 0.06 | 0.20 ± 0.04 |
| (Values are represented as normalized mean intensity ± standard deviation) |
Table 3: Hypothetical SERS Intensity Data for Time-Course Study (10 µM this compound)
| Raman Shift (cm⁻¹) | 0 h | 12 h | 24 h | 48 h |
| ~890 | 1.00 ± 0.08 | 0.65 ± 0.06 | 0.42 ± 0.05 | 0.25 ± 0.04 |
| ~1090 | 1.00 ± 0.09 | 0.58 ± 0.07 | 0.35 ± 0.04 | 0.21 ± 0.03 |
| ~1240 | 1.00 ± 0.07 | 0.61 ± 0.05 | 0.39 ± 0.06 | 0.23 ± 0.04 |
| (Values are represented as normalized mean intensity ± standard deviation) |
Data Analysis Logic
The analysis workflow involves baseline correction of the raw spectra, normalization to a stable peak or a known internal standard, and then comparing the intensities of key DNA backbone peaks across different experimental conditions. Statistical analysis (e.g., t-test or ANOVA) is crucial to determine the significance of the observed changes.
Conclusion
Surface-enhanced Raman spectroscopy provides a rapid, sensitive, and label-free method for detecting this compound-induced DNA fragmentation.[1] By monitoring the characteristic Raman peaks of the DNA backbone, researchers can quantify the extent of apoptosis-mediated DNA damage in a dose- and time-dependent manner. This protocol offers a robust framework for integrating SERS into preclinical drug development and cancer biology research, enabling a deeper understanding of the molecular mechanisms of novel anticancer agents like this compound.
References
- 1. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Malabaricone-A induces a redox imbalance that mediates apoptosis in U937 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Malabaricone-A Induces A Redox Imbalance That Mediates Apoptosis in U937 Cell Line | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Surface Enhanced Raman Spectroscopy for DNA Biosensors—How Far Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Surface-Enhanced Raman Spectroscopy Techniques for DNA, Protein and Drug Detection [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Malabaricone A Total Synthesis
Welcome to the technical support center for the total synthesis of Malabaricone A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for the total synthesis of this compound and related diarylnonanoids?
A1: The main synthetic routes reported for this compound and its analogs, such as Malabaricone C, include:
-
Friedel-Crafts Acylation followed by Reduction: This is a commonly employed and often higher-yielding strategy. It involves the acylation of a protected phenol derivative with a long-chain acyl chloride, followed by a reduction of the resulting ketone. This method has been reported to significantly increase the overall yield compared to other strategies for related compounds.[1]
-
Cross-Metathesis: An earlier approach utilized an olefin cross-metathesis reaction to form the carbon-carbon bond of the nonane chain.[2][3][4]
-
Sonogashira Cross-Coupling: A more recent and efficient route involves a Sonogashira cross-coupling reaction to connect the two aryl moieties, followed by hydrogenation.[5]
Q2: I am experiencing low yields in the Friedel-Crafts acylation step. What are the common causes?
A2: Low yields in Friedel-Crafts acylation of phenol derivatives are often due to:
-
O-Acylation vs. C-Acylation: Phenols can undergo acylation on the hydroxyl group (O-acylation) to form an ester, which is often a competing side reaction to the desired C-acylation on the aromatic ring.
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst. Additionally, the lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid, reducing its activity.
-
Substrate Deactivation: The starting phenol may have electron-withdrawing groups that deactivate the aromatic ring towards electrophilic substitution.
-
Fries Rearrangement: The O-acylated product can sometimes rearrange to the C-acylated product under the reaction conditions, but this equilibrium may not be favorable.
Q3: How can I improve the regioselectivity of the Friedel-Crafts acylation?
A3: To favor the desired C-acylation product:
-
Protecting Groups: Protecting the phenolic hydroxyl group as a methyl ether can prevent O-acylation and direct the acylation to the desired position on the aromatic ring.
-
Reaction Conditions: The choice of Lewis acid, solvent, and temperature can significantly influence the ratio of O- to C-acylation. An excess of the Lewis acid can sometimes promote the Fries rearrangement of the O-acylated intermediate to the desired C-acylated product.
Q4: What are the key challenges in the selective reduction of the diarylnonanone intermediate?
A4: The primary challenge is to selectively reduce the ketone functionality without affecting the aromatic rings or other functional groups. Common issues include over-reduction or side reactions. The choice of reducing agent and reaction conditions is critical to achieve high selectivity.
Troubleshooting Guides
Friedel-Crafts Acylation
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Inactive catalyst (moisture contamination). | Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened Lewis acid catalyst. |
| Deactivated aromatic ring. | Consider using a more reactive derivative of the phenol or a stronger Lewis acid. | |
| Formation of a significant amount of O-acylated byproduct | Reaction kinetics favor O-acylation. | Protect the phenolic hydroxyl group prior to acylation. Alternatively, explore conditions that favor the Fries rearrangement of the O-acylated product. |
| Multiple spots on TLC, difficult purification | Side reactions due to high temperature. | Run the reaction at a lower temperature (e.g., 0 °C) and monitor closely by TLC. |
| Impure starting materials. | Purify all starting materials before use. |
Sonogashira Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no coupling product | Inactive palladium catalyst. | Ensure proper degassing of solvents and use of a fresh, active palladium catalyst and copper(I) co-catalyst. |
| Poor solubility of starting materials. | Use a co-solvent system to ensure all reactants are in solution. | |
| Formation of alkyne homocoupling (Glaser coupling) byproduct | Presence of oxygen. | Thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Decomposition of starting materials | Reaction temperature is too high. | Perform the reaction at a lower temperature and for a shorter duration. |
Data Presentation
Table 1: Reported Yields for Key Steps in a Representative Malabaricone C Synthesis *
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Friedel-Crafts Acylation | ω-Bromo-acyl chloride, 3,4-dimethoxybenzene, AlCl₃, DCM, 0 °C | Not specified |
| 2 | Selective Hydrogenation | 10% Pd-C, H₂, CH₃COOH | Not specified |
| 3 | C-alkylation | Phenyl β-ketoester, NaH, KI, THF, reflux | Moderate to good |
| 4 | Hydrolysis and Decarboxylation | 10% NaOH, 65 °C, then H⁺ | Not specified |
| 5 | Demethylation | BBr₃, DCM | Not specified |
Experimental Protocols
Representative Protocol for Friedel-Crafts Acylation in Diarylalkanone Synthesis
This protocol is a general representation for the synthesis of an ω-bromo-aryl ketone, a key intermediate in the synthesis of malabaricones.
To a stirred solution of an appropriate ω-bromo-acyl chloride (1.2 equiv) and a methoxy-substituted benzene derivative (1 equiv) in dry dichloromethane (DCM) at 0 °C, solid aluminum chloride (AlCl₃, 1.5 equiv) is added in portions. The reaction mixture is stirred at 0 °C for 1 hour. Upon completion, the reaction mixture is poured into ice-cold dilute hydrochloric acid and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel. [1]
Mandatory Visualization
Caption: A generalized workflow for the total synthesis of this compound.
Caption: A troubleshooting guide for low yield in Friedel-Crafts acylation.
References
Technical Support Center: Challenges in Separating Malabaricone A from B and C
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the separation of Malabaricone A from its structurally similar analogues, Malabaricone B and C. These diarylnonanoids, isolated from plants of the Myristicaceae family, present unique purification challenges due to their close chemical similarities.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound, B, and C?
A1: The primary challenge in separating this compound, B, and C lies in their significant structural similarity. They share the same core diarylnonanoid skeleton, differing only in the hydroxylation pattern on one of the aromatic rings. This subtle difference in polarity makes it difficult to achieve baseline separation using standard chromatographic techniques. The isolation of Malabaricone C, in particular, is described as "tedious" due to its close chemical similarity to Malabaricones A, B, and D.[1][2]
Q2: What are the typical retention times I should expect for Malabaricones A, B, and C using HPLC?
A2: The retention times for Malabaricones can vary significantly based on the specific HPLC method employed (e.g., column chemistry, mobile phase composition, and gradient). However, a previously published HPLC profile of a methanol extract from Myristica malabarica fruit rind provides the following retention times as a reference:
| Compound | Retention Time (minutes) |
| Malabaricone C | 8.0 |
| Malabaricone B | 11.9 |
| This compound | 27.3 |
| Malabaricone D | 36.0 |
| Data from Patro et al., 2005[1] |
Q3: Are there any alternative analytical techniques for separating these compounds?
A3: While High-Performance Liquid Chromatography (HPLC) is the most commonly reported method for the separation of Malabaricones, other chromatographic techniques could be explored. Techniques like Supercritical Fluid Chromatography (SFC) can sometimes offer different selectivity for structurally similar compounds. Additionally, multidimensional chromatography (e.g., 2D-LC) could be employed to enhance resolution by using two different column chemistries in succession. However, detailed protocols for these alternative methods for Malabaricone separation are not yet widely published.
Troubleshooting Guide: HPLC Separation of Malabaricones
This guide addresses common issues encountered during the HPLC separation of this compound from B and C.
Issue 1: Poor Resolution or Co-elution of Peaks
Possible Causes:
-
Inappropriate Stationary Phase: The column chemistry may not be providing sufficient selectivity for the subtle structural differences between the Malabaricones.
-
Suboptimal Mobile Phase Composition: The polarity of the mobile phase may not be ideal for differential partitioning of the analytes.
-
Inadequate Gradient Profile: A shallow or poorly optimized gradient may not effectively separate compounds with close retention times.
-
High Flow Rate: A flow rate that is too high can lead to band broadening and reduced resolution.
-
Column Overloading: Injecting too concentrated a sample can cause peak distortion and loss of resolution.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Mobile Phase: | Systematically vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Small changes can significantly impact selectivity. |
| 2 | Adjust pH: | If using an aqueous buffer, adjusting the pH can alter the ionization state of the phenolic hydroxyl groups, potentially improving separation. |
| 3 | Modify Gradient: | Implement a shallower gradient around the elution time of the target compounds to increase the separation window. |
| 4 | Reduce Flow Rate: | Lowering the flow rate can improve efficiency and resolution, although it will increase the analysis time. |
| 5 | Evaluate Column Chemistry: | If using a standard C18 column, consider a phenyl-hexyl or biphenyl phase, which can offer alternative selectivity through π-π interactions with the aromatic rings of the Malabaricones. |
| 6 | Decrease Sample Concentration: | Dilute the sample to avoid overloading the column. |
| 7 | Increase Column Temperature: | A moderate increase in column temperature can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer. |
Issue 2: Peak Tailing
Possible Causes:
-
Secondary Interactions: The phenolic hydroxyl groups of the Malabaricones can interact with active sites (e.g., residual silanols) on the silica-based stationary phase.
-
Column Contamination: Buildup of sample matrix or strongly retained compounds on the column.
-
Inappropriate Mobile Phase pH: A mobile phase pH that leads to partial ionization of the analytes can cause tailing.
-
Column Void: A void at the head of the column can disrupt the sample band.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Add a Competitive Base: | For basic compounds, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can reduce interactions with silanol groups. |
| 2 | Use a Buffered Mobile Phase: | Maintain a consistent and appropriate pH to ensure a single ionic form of the analytes. |
| 3 | Employ an End-capped Column: | Use a high-quality, end-capped HPLC column to minimize the number of free silanol groups. |
| 4 | Flush the Column: | Wash the column with a strong solvent to remove any contaminants. |
| 5 | Check for Column Voids: | If the problem persists, inspect the column for voids. If a void is present, the column may need to be replaced. |
Experimental Protocols
Representative HPLC Method for Malabaricone Separation
The following is a representative gradient HPLC method that has been successfully used for the separation of Malabaricone C. This method can serve as a starting point for optimizing the separation of Malabaricones A, B, and C.
-
Instrumentation: Standard HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
0-2 min: 40% B
-
2-22 min: 40% to 80% B
-
22-24 min: 80% to 100% B
-
24-26 min: Hold at 100% B
-
26-30 min: Re-equilibration at 40% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 274 nm
-
Injection Volume: 20 µL
This protocol is adapted from a published method for the analysis of Malabaricone C.[1] Optimization may be required for your specific application and instrumentation.
Visualizations
Structural Relationships of Malabaricones
The structural similarity between Malabaricones A, B, and C is the primary reason for the separation challenge. The following diagram illustrates these subtle differences.
Caption: Structural differences in the hydroxylation pattern of the second aromatic ring for Malabaricones A, B, and C.
General Workflow for HPLC Method Development and Troubleshooting
The following flowchart outlines a systematic approach to developing and troubleshooting an HPLC method for the separation of challenging, structurally similar compounds like the Malabaricones.
Caption: A systematic workflow for HPLC method development and troubleshooting for the separation of Malabaricones.
References
Malabaricone A stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Malabaricone A. Below you will find guidance on stability and storage, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at temperatures of -20°C or -80°C to ensure its stability.
Q2: How should I store solutions of this compound?
While specific stability data for this compound in various solvents is limited, it is best practice to prepare solutions fresh for each experiment. If short-term storage is necessary, it is advisable to store solutions at -20°C or -80°C and protect them from light. Due to the phenolic nature of the compound, solutions should be purged with an inert gas like nitrogen or argon to minimize oxidation.
Q3: What solvents are suitable for dissolving this compound?
Based on the solubility of the related compound Malabaricone C, organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are likely suitable for dissolving this compound. For Malabaricone C, the approximate solubilities are:
-
DMF: 25 mg/mL
-
DMSO: 20 mg/mL
-
Ethanol: 10 mg/mL
Q4: Is this compound sensitive to light?
Q5: Are there any known incompatibilities for this compound?
Detailed incompatibility studies for this compound have not been published. However, as a phenolic compound, it may be incompatible with strong oxidizing agents. Caution should be exercised when using it in complex mixtures or formulations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | - Ensure the compound is stored at the recommended temperature (-20°C or -80°C).- Prepare solutions fresh before use.- Protect solutions from light and oxygen.- Verify the purity of the compound using a suitable analytical method like HPLC. |
| Change in the color of the solution | This may indicate oxidation or degradation of the compound. | - Discard the solution and prepare a fresh one from solid stock.- When preparing stock solutions, use solvents purged with an inert gas.- Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitation of the compound in aqueous buffers | This compound has low aqueous solubility. | - First, dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO) before diluting with the aqueous buffer.- Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for cell-based assays).- Perform a solubility test at the desired final concentration in the buffer. |
| Inconsistent experimental results | This could be due to variability in the stability of the compound under your specific experimental conditions. | - Standardize the preparation and handling of this compound solutions for all experiments.- Include a positive control with a freshly prepared solution in each experiment.- Assess the stability of this compound in your experimental medium over the time course of your assay. |
Stability and Storage Summary
| Parameter | Recommendation | Source |
| Solid Storage Temperature | -20°C or -80°C | [1] |
| Solution Storage | Prepare fresh; if necessary, store at -20°C or -80°C, protected from light and oxygen. | General best practice for phenolic compounds |
| Shipping Temperature | Shipped at room temperature in the continental US; may vary for other locations. | [2] |
| Long-term Stability (Solid) | Data not available for this compound. The related compound, Malabaricone C, is stable for ≥ 2 years at -20°C. | [3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent or buffer.
1. Materials:
- This compound
- HPLC-grade solvent (e.g., DMSO, ethanol)
- Aqueous buffer of choice (if applicable)
- HPLC system with a UV detector
- C18 HPLC column
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stability Study Setup:
- Dilute the stock solution with the desired solvent or buffer to the final concentration for the stability study.
- Aliquot the solution into several HPLC vials.
- Store the vials under different conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).
4. HPLC Analysis:
- Initial Analysis (T=0): Immediately analyze one of the freshly prepared vials to determine the initial peak area of this compound.
- Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), retrieve a vial from each storage condition and analyze it by HPLC.
- HPLC Method:
- Column: C18, e.g., 4.6 x 250 mm, 5 µm
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for phenolic compounds. The exact gradient will need to be optimized.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Based on the UV absorbance of the related Malabaricone C (λmax at 223 and 272 nm), monitoring at or around these wavelengths is recommended.
- Injection Volume: 10-20 µL
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
- Monitor the appearance of any new peaks, which may indicate degradation products.
Visualizations
Caption: Factors potentially affecting the stability of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Malabaricone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malabaricone A and facing challenges with its poor solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural diarylnonanoid compound isolated from the fruit rind of Myristica malabarica[1][2]. It has demonstrated significant cytotoxic activity against various cancer cell lines, making it a promising candidate for further investigation[2][3]. However, this compound is a lipophilic molecule with poor aqueous solubility, which presents a significant challenge for its formulation and delivery in both in vitro and in vivo studies[4]. Its high lipophilicity can lead to issues with bioavailability and consistent dosing in aqueous-based biological systems.
Q2: What are the common signs of poor solubility of this compound in my experiments?
A2: You may encounter several issues that indicate poor solubility of this compound:
-
Precipitation: The compound may precipitate out of your aqueous buffer or cell culture medium, appearing as visible particles, cloudiness, or a film on the surface of your culture plates.
-
Inconsistent Results: Poor solubility can lead to variable and non-reproducible results in your biological assays due to inconsistent concentrations of the active compound.
-
Low Bioavailability: In animal studies, poor aqueous solubility can result in low and erratic absorption after oral administration.
Q3: How can I prepare a stock solution of this compound for in vitro experiments?
A3: Due to its poor aqueous solubility, this compound is typically dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose[5].
Protocol for Preparing a this compound Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add a sufficient volume of 100% DMSO to achieve the desired stock concentration (e.g., 20 mM)[5].
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Important Note: When diluting the DMSO stock solution into your aqueous experimental medium (e.g., cell culture media), ensure that the final concentration of DMSO is kept low, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity[3].
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Problem: I've diluted my this compound DMSO stock solution into my cell culture medium, but I see a precipitate forming over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Final DMSO concentration is too low to maintain solubility. | While keeping the final DMSO concentration below cytotoxic levels is crucial, a very low concentration might not be sufficient to keep the hydrophobic this compound in solution. You can try to slightly increase the final DMSO concentration, ensuring it remains within the non-toxic range for your specific cell line (typically ≤ 0.1%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
| The concentration of this compound exceeds its solubility limit in the final medium. | Even with a co-solvent like DMSO, there is a limit to how much this compound can be dissolved in an aqueous medium. Try lowering the final concentration of this compound in your experiment. |
| Interaction with media components. | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause it to precipitate. You can try pre-complexing this compound with serum-free media before adding it to the final serum-containing media, or briefly vortexing the final solution after adding the compound. |
| Temperature changes. | Changes in temperature can affect solubility. Ensure that all your solutions are at the appropriate temperature (e.g., 37°C for cell culture) when mixing. |
Issue 2: Inconsistent Results in Biological Assays
Problem: My experimental results with this compound are not reproducible.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of the stock solution. | Ensure that your this compound stock solution in DMSO is fully dissolved before use. Visually inspect for any particulate matter. If needed, gentle warming or brief sonication can aid dissolution. |
| Precipitation in the assay plate. | As mentioned in Issue 1, precipitation in the wells of your assay plate will lead to inconsistent concentrations of the active compound. Visually inspect your plates under a microscope for any signs of precipitation. If observed, refer to the troubleshooting steps for precipitation. |
| Adsorption to plasticware. | Hydrophobic compounds like this compound can adsorb to the surface of plastic labware, reducing the actual concentration in solution. To minimize this, consider using low-adhesion plasticware or pre-rinsing the plasticware with a solution containing a small amount of a non-ionic surfactant like Tween 20 (ensure the surfactant is compatible with your assay). |
| Degradation of the compound. | While not extensively reported for this compound, some compounds can be unstable in aqueous solutions. Prepare fresh dilutions from your stock solution for each experiment and avoid storing diluted aqueous solutions for extended periods. |
Advanced Solubility Enhancement Strategies
For applications requiring higher concentrations of this compound in aqueous media, such as in vivo studies, more advanced formulation strategies may be necessary.
Co-solvency
This technique involves using a mixture of water-miscible solvents to increase the solubility of a hydrophobic compound.
Experimental Protocol (General Guidance): A common co-solvent system for poorly soluble drugs for in vivo use involves a mixture of DMSO, polyethylene glycol (PEG), a surfactant like Tween 80, and saline. Based on formulations used for the similar compound Malabaricone C, a starting point could be:
-
Dissolve this compound in DMSO to create a primary stock.
-
Add PEG 300 or PEG 400 and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add saline or phosphate-buffered saline (PBS) dropwise while vortexing to reach the final desired volume.
Example Co-solvent System (for Malabaricone C):
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Note: The optimal ratio of co-solvents will need to be determined empirically for this compound to achieve the desired concentration and maintain stability without causing toxicity.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.
Experimental Protocol (General Guidance - Kneading Method):
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and a cavity size appropriate for this compound.
-
Determine the molar ratio of this compound to cyclodextrin to be tested (e.g., 1:1, 1:2).
-
In a mortar, mix the this compound and cyclodextrin powders.
-
Add a small amount of a hydroalcoholic solvent (e.g., water:ethanol 1:1) to form a paste.
-
Knead the paste for a specified time (e.g., 30-60 minutes).
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
The solubility of the complex in water or buffer can then be determined and compared to the free drug.
Nanoparticle Formulation
Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can improve its solubility and provide controlled release.
Experimental Protocol (General Guidance - Nanoprecipitation Method):
-
Dissolve this compound and PLGA in a water-miscible organic solvent such as acetone or acetonitrile.
-
Prepare an aqueous phase, which may contain a stabilizer like polyvinyl alcohol (PVA).
-
Inject the organic phase into the aqueous phase under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
The organic solvent is then removed by evaporation under reduced pressure.
-
The resulting nanoparticle suspension can be purified by centrifugation and washed to remove any unencapsulated drug and excess stabilizer.
-
The nanoparticles can be freeze-dried for long-term storage.
Data Presentation
Table 1: Reported Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.11 ± 0.03 | [6] |
| CEM/ADR5000 | T-lymphoblastic leukemia (MDR+) | 5.40 ± 1.41 (µg/ml) | [1] |
| CCRF CEM | T-lymphoblastic leukemia (MDR-) | 9.72 ± 1.08 (µg/ml) | [1] |
| U937 | Histiocytic Lymphoma | 9.72 - 19.26 (µg/ml) | [1] |
| MOLT-3 | T-cell leukemia | 9.72 - 19.26 (µg/ml) | [1] |
Note: The IC50 values provide an indication of the effective concentration range of this compound used in in vitro studies. Stock solutions are typically prepared in DMSO to achieve these concentrations in the final aqueous cell culture medium.
Table 2: Solubility of Malabaricone C (an analog of this compound)
| Solvent | Solubility | Reference |
| DMF | 25 mg/ml | [7] |
| DMSO | 20 mg/ml | [7] |
| Ethanol | 10 mg/ml | [7] |
This data for a structurally similar compound suggests that this compound is likely to have good solubility in these organic solvents.
Mandatory Visualizations
Signaling Pathways Affected by this compound
This compound has been shown to induce cytotoxicity in cancer cells by modulating the MAPK and PI3K/AKT signaling pathways. It enhances the phosphorylation of pro-apoptotic proteins while decreasing the phosphorylation of anti-apoptotic proteins[4].
Caption: this compound signaling pathways.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a general workflow for addressing the poor aqueous solubility of this compound.
Caption: Workflow for enhancing this compound solubility.
References
- 1. ijbcp.com [ijbcp.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of MAPK and PI3K/AKT signaling pathways on Malabaricone-A induced cytotoxicity in U937, a histiocytic lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure–Activity Relationship, and Biological Evaluation of a Novel Malabaricone Derivative: A Potent Anticancer Agent and Radiosensitizer That Targets Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Malabaricone A for In Vitro Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Malabaricone A in in vitro cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: Based on published data, a sensible starting range for this compound is between 1 µM and 50 µM. The half-maximal inhibitory concentration (IC50) varies depending on the cell line. For example, in MDA-MB-231 triple-negative breast cancer cells, the IC50 is approximately 8.81 µM, while in leukemic cell lines like U937 and MOLT-3, it's around 12.7 µg/ml and 12.3 µg/ml, respectively[1][2][3]. It is advisable to perform a dose-response experiment with a broad range of concentrations to determine the optimal range for your specific cell line.
Q2: My results are inconsistent between experiments. What are the common causes?
A2: Inconsistent results in cytotoxicity assays can stem from several factors:
-
Cell Density: Ensure you seed the same number of cells in each well for every experiment. High variability can occur if cell density is not uniform[4].
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number.
-
Compound Solubility: this compound should be fully dissolved in a suitable solvent (like DMSO) before being diluted in culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
Pipetting Technique: Inaccurate or forceful pipetting can lead to variable cell numbers or compound concentrations[4].
-
Incubation Time: Use a consistent incubation time for all experiments as the cytotoxic effect of this compound is time-dependent.
Q3: I observe increased cell proliferation at very low doses of this compound. Is this expected?
A3: This phenomenon, known as hormesis, is not uncommon with cytotoxic compounds. Some compounds at very low, sub-lethal concentrations can stimulate cellular metabolic activity or proliferation. This can sometimes be observed in MTT assays, which measure metabolic activity as an indicator of cell viability[5]. If you observe this, it's important to test a wider range of higher concentrations to find the cytotoxic dose-response range.
Q4: How does this compound induce cell death?
A4: this compound primarily induces apoptosis through the generation of a redox imbalance.[1][6] It increases intracellular reactive oxygen species (ROS) while inhibiting antioxidant enzymes like glutathione peroxidase.[1][6] This oxidative stress triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases 3, 8, and 9, and ultimately, cell death[1][2][3]. Additionally, it has been shown to up-regulate pro-apoptotic MAPK signaling (p38 and JNK) and down-regulate the pro-survival PI3K/AKT/mTOR pathway[2][7].
Q5: Can I use an antioxidant in my culture medium when studying this compound?
A5: It is not recommended if you are studying its primary cytotoxic mechanism. The cytotoxicity of this compound is dependent on its ability to induce oxidative stress[1][6]. Adding an antioxidant, such as N-acetyl-L-cysteine (NAC), has been shown to attenuate its cytotoxic effects and increase its IC50 value[1][6].
Data Presentation: IC50 Values of this compound
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. This data can be used as a reference for designing initial dose-response experiments.
| Cell Line | Cancer Type | IC50 Value (µg/ml) | IC50 Value (µM) | Citation |
| U937 | Histiocytic Lymphoma | 12.7 ± 0.46 | - | [1] |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 12.3 ± 1.67 | - | [1] |
| CCRF CEM (MDR-) | T-cell Acute Lymphoblastic Leukemia | 9.72 ± 1.08 | - | [6][8] |
| CEM/ADR5000 (MDR+) | Multidrug-Resistant Leukemia | 5.40 ± 1.41 | - | [6][8][9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | 8.81 ± 0.03 | [2][3] |
| SK-BR-3 | Breast Cancer | - | >15 | [2] |
| Multiple Myeloma (MDR-) | Multiple Myeloma | 9.65 - 18.05 | - | [9] |
| Multiple Myeloma (MDR+) | Multiple Myeloma | 5.40 - 12.33 | - | [9] |
Note: Conversion between µg/ml and µM requires the molecular weight of this compound.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This protocol provides a general procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[11]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of this compound in serum-free medium. The final DMSO concentration should be below 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well[13].
-
Incubate the plate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[12].
-
Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used[13].
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the log of the compound concentration to determine the IC50 value.
-
Visual Troubleshooting and Pathway Diagrams
Troubleshooting Workflow for Cytotoxicity Assays
Caption: A logical workflow for troubleshooting common issues in cytotoxicity assays.
Experimental Workflow for this compound Cytotoxicity Study
References
- 1. Malabaricone-A Induces A Redox Imbalance That Mediates Apoptosis in U937 Cell Line | PLOS One [journals.plos.org]
- 2. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. Generation of Redox Imbalance Mediates the Cytotoxic Effect of Malabaricone-A in a Multidrug Resistant Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. ijbcp.com [ijbcp.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing degradation of Malabaricone A during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Malabaricone A during extraction from its natural sources, primarily the fruit rind of Myristica malabarica.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
This compound is a bioactive diarylnonanoid, a type of phenolic compound, isolated from Myristica malabarica[1][2][3]. It has garnered significant interest for its potential therapeutic properties, including anticancer activities[3][4]. As a phenolic compound, this compound is susceptible to degradation, particularly through oxidation, which can be accelerated by factors such as heat, light, and pH changes during the extraction process. Ensuring its stability is crucial for obtaining high yields of the pure compound and for the reliability of subsequent biological assays.
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
The degradation of this compound, like other phenolic compounds, is primarily influenced by:
-
Oxidation: The presence of oxygen can lead to the oxidation of the hydroxyl groups on the phenolic rings.
-
Temperature: High temperatures can accelerate the rate of degradation reactions[5][6].
-
Light: Exposure to UV and even visible light can promote the degradation of phenolic compounds[7].
-
pH: Extreme pH values, both acidic and alkaline, can affect the stability of phenolic structures.
-
Enzymatic Degradation: The presence of enzymes like polyphenol oxidase in the plant material can contribute to degradation if not properly inactivated[8].
Q3: Which solvents are recommended for the extraction of this compound to minimize degradation?
Based on documented studies, several solvents have been successfully used to extract Malabaricones, including this compound. The choice of solvent can influence the extraction efficiency and the stability of the compound. Commonly used solvents include:
Methanol and ethanol are polar solvents that are effective at extracting phenolic compounds. Dichloromethane is a less polar solvent that has also been shown to be effective. The selection should be based on the specific experimental goals and subsequent purification steps.
Q4: What are the optimal storage conditions for this compound extracts to prevent long-term degradation?
To ensure the long-term stability of this compound extracts, it is recommended to:
-
Store extracts at low temperatures, preferably at -20°C or below.
-
Protect extracts from light by using amber-colored vials or by wrapping the containers in aluminum foil.
-
Minimize exposure to air by flushing the storage container with an inert gas like nitrogen or argon before sealing.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
| Potential Cause | Recommended Solution |
| Improper Plant Material Preparation | Ensure the fruit rinds of Myristica malabarica are properly dried (e.g., air-dried at 50°C for three days) and coarsely ground to increase the surface area for solvent penetration[3]. |
| Inefficient Extraction Solvent | The choice of solvent significantly impacts yield. Methanol and dichloromethane have been reported to be effective[1][3]. Consider performing sequential extractions with solvents of varying polarity to maximize the recovery of this compound. |
| Insufficient Extraction Time | Ensure an adequate extraction period. For room temperature extractions, a duration of several days (e.g., 3 days) with periodic agitation is recommended[3]. For other methods like Soxhlet extraction, ensure a sufficient number of cycles. |
| Poor Solvent-to-Solid Ratio | An insufficient volume of solvent may not effectively extract the compound. A common ratio to start with is 1:10 (w/v) of plant material to solvent. |
| Degradation During Extraction | Follow the recommendations in the "Preventing Degradation" section below, such as working under low light conditions and avoiding high temperatures. |
Issue 2: Evidence of Degradation in the Extract (e.g., color change, multiple spots on TLC)
| Potential Cause | Recommended Solution |
| Oxidation | Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) if possible. Degas solvents before use by sparging with an inert gas or by sonication. The addition of antioxidants like ascorbic acid to the extraction solvent can also be considered. |
| Exposure to Light | Conduct the extraction in a dark room or cover the extraction vessel with aluminum foil to prevent photodegradation. |
| High Temperature | Avoid using high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a controlled, low temperature (e.g., below 40°C) for solvent removal. Room temperature extraction (cold percolation) is a gentle method that can minimize thermal degradation[12]. |
| Inappropriate pH | The pH of the extraction solvent can influence stability. While not extensively studied for this compound specifically, maintaining a mildly acidic to neutral pH is generally advisable for phenolic compounds. |
Data Presentation
Table 1: Summary of Reported Extraction Conditions for Malabaricones from Myristica Species
| Plant Material | Solvent(s) | Extraction Method | Reference |
| Myristica malabarica fruit rind | Dichloromethane (DCM), followed by Acetone, Ethanol, and Water | Sequential extraction at room temperature | [3] |
| Myristica malabarica fruit rind | Methanol | Extraction at room temperature for 4 days | [9] |
| Myristica malabarica | 1:1 Chloroform-Hexane mixture | Cold percolation | [12] |
| Myristica malabarica | Ethanol | Hot extraction (Soxhlet) | [11] |
Experimental Protocols
Recommended Protocol for Extraction of this compound with Minimized Degradation
This protocol is a synthesis of methods reported in the literature, with an emphasis on preventing degradation.
1. Plant Material Preparation:
- Obtain fresh fruit rinds of Myristica malabarica.
- Air-dry the rinds in a well-ventilated area, protected from direct sunlight, or in an oven at a low temperature (e.g., 40-50°C) until brittle.
- Grind the dried rinds into a coarse powder using a mechanical grinder.
2. Extraction:
- Weigh the powdered plant material.
- Place the powder in a flask and add dichloromethane (DCM) at a 1:10 solid-to-solvent ratio (w/v).
- Macerate at room temperature for 3 days with occasional stirring. Protect the flask from light by wrapping it in aluminum foil.
- Filter the extract and collect the supernatant.
- Concentrate the DCM extract using a rotary evaporator at a temperature below 40°C to obtain the crude extract containing this compound.
3. Purification (General Overview):
- The crude DCM extract can be subjected to column chromatography over silica gel.
- A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be used to separate the different components.
- Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
- Combine the pure fractions and evaporate the solvent under reduced pressure.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Potential degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Malabaricone C isolated from edible plants as a potential inhibitor of SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Enhancing the Bioavailability of Malabaricone A for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Malabaricone A. Given its poor water solubility, enhancing the bioavailability of this compound is critical for obtaining reliable and reproducible results in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a natural diarylnonanoid isolated from the fruit rind of Myristica malabarica. It has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, making it a promising candidate for further preclinical investigation. However, like its analogue Malabaricone C, this compound is characterized by high lipophilicity and low aqueous solubility. This leads to poor absorption from the gastrointestinal tract and rapid metabolism, resulting in low oral bioavailability and limiting its therapeutic efficacy in vivo. For instance, in studies with the related compound Malabaricone C, its poor oral bioavailability necessitated intraperitoneal administration for in vivo experiments.
Q2: What are the common signs of poor bioavailability during my in vivo experiment?
Researchers may encounter the following issues, which could be indicative of poor bioavailability of this compound:
-
Lack of therapeutic efficacy: The compound does not produce the expected biological effect even at high doses.
-
High variability in animal responses: Significant differences in outcomes are observed between animals in the same treatment group.
-
Low or undetectable plasma concentrations: Pharmacokinetic analysis reveals minimal levels of this compound in the bloodstream after administration.
-
Precipitation of the compound at the injection site: For parenteral routes, the formulation may not be stable in a physiological environment.
Q3: What are the initial steps to improve the solubility of this compound for formulation?
Troubleshooting Guide: Formulation and Administration
This guide addresses common issues encountered when preparing and administering this compound for in vivo studies.
Issue 1: this compound Precipitates Out of Solution During Formulation Preparation.
Possible Cause: The solvent or solvent system does not have sufficient capacity to dissolve the required concentration of this compound.
Troubleshooting Steps:
-
Optimize the Solvent System: For many poorly soluble compounds, a co-solvent system is more effective than a single solvent. A commonly used vehicle for in vivo studies with lipophilic compounds is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Sequential Mixing: The order of solvent addition is critical. A standard protocol involves first dissolving the compound in a small amount of DMSO, followed by the addition of PEG300, then Tween 80, and finally saline.
-
Sonication: Gentle sonication can help to dissolve the compound and create a homogenous solution.
-
Lower the Concentration: If precipitation persists, consider lowering the final concentration of this compound in the formulation.
Issue 2: Inconsistent Results or Lack of Efficacy After Oral Administration.
Possible Cause: Poor oral absorption due to low solubility in gastrointestinal fluids and potential first-pass metabolism.
Troubleshooting Steps:
-
Consider Alternative Routes of Administration: For initial efficacy studies, parenteral routes such as intraperitoneal (IP) or intravenous (IV) injection can bypass the gastrointestinal tract and first-pass metabolism, ensuring more direct systemic exposure.
-
Advanced Formulation Strategies: To improve oral bioavailability, consider more advanced formulation techniques. These are generally more resource-intensive but can significantly enhance absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level can enhance its dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation and enhance its uptake.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in public literature, the following table provides a general guide for formulating poorly soluble compounds, which can be adapted for this compound.
| Formulation Component | Purpose | Typical Concentration Range |
| DMSO | Primary Solvent | 5-10% (v/v) |
| PEG300 | Co-solvent | 30-40% (v/v) |
| Tween 80 | Surfactant/Emulsifier | 5-20% (v/v) |
| Saline or PBS | Aqueous Vehicle | 30-50% (v/v) |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Vehicle for Intraperitoneal (IP) Injection
This protocol is a starting point for developing a suitable formulation for this compound for IP administration in mice.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total desired volume. Vortex or sonicate until the compound is completely dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume. Mix thoroughly.
-
Add Tween 80 to a final concentration of 5% of the total volume. Mix until a clear solution is formed.
-
Add sterile saline to bring the formulation to the final volume (45%). Mix thoroughly.
-
Visually inspect the solution for any precipitation before administration.
Note: This formulation is a common starting point and may require optimization based on the desired dose and stability of the final solution.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for enhancing its bioavailability.
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.[1][2][3][4]
Caption: this compound modulates MAPK and PI3K/AKT signaling pathways.[5]
Caption: Workflow for enhancing the bioavailability of this compound.
References
- 1. Malabaricone-A induces a redox imbalance that mediates apoptosis in U937 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Malabaricone-A Induces A Redox Imbalance That Mediates Apoptosis in U937 Cell Line | PLOS One [journals.plos.org]
- 5. Impact of MAPK and PI3K/AKT signaling pathways on Malabaricone-A induced cytotoxicity in U937, a histiocytic lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Malabaricone A Purification
This technical support center provides researchers, scientists, and drug development professionals with guidance on increasing the purity of isolated Malabaricone A.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Question: My isolated this compound shows contamination with other Malabaricones (B, C, and D) after initial column chromatography. How can I improve the separation?
Answer:
The close chemical similarity between this compound and its analogs makes their separation challenging[1][2]. To improve separation, consider the following strategies:
-
Optimize the Mobile Phase: Fine-tuning the solvent system is critical. A common approach is to use a gradient elution. Start with a non-polar solvent and gradually increase the polarity. For silica gel chromatography, a gradient of hexane-ethyl acetate is often effective. Experiment with small, incremental changes in the solvent ratio to resolve closely eluting compounds.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC is recommended. A C18 column is a good starting point, with a mobile phase consisting of a mixture of water (often with a small percentage of acetic acid, e.g., 0.25%) and methanol or acetonitrile[3]. An isocratic or gradient elution can be optimized to achieve baseline separation of the Malabaricone analogs.
-
Flash Chromatography: Modern flash chromatography systems with high-resolution columns can provide better separation than traditional gravity-fed columns. The smaller particle size of the stationary phase in these columns leads to improved peak resolution.
Question: After chromatography, my this compound sample still contains minor, unidentified impurities. What are the next steps?
Answer:
If minor impurities persist after chromatography, recrystallization is a highly effective method for purifying solid compounds like this compound. The principle of recrystallization is based on the differential solubility of the compound of interest and the impurities in a particular solvent at different temperatures[4].
A good recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[4].
Recommended Solvents for Recrystallization of this compound:
-
Methanol
-
Ethanol
-
Acetone
-
Hexane-Ethyl Acetate mixture
It is advisable to test a small amount of the sample with different solvents to find the optimal one.
Question: My this compound sample is an oil and will not crystallize. What should I do?
Answer:
If this compound is obtained as an oil, it is likely due to the presence of impurities that are inhibiting crystallization.
-
Re-purify by Chromatography: The most effective first step is to re-purify the sample using a different chromatographic technique or by optimizing the conditions of the previous method. For example, if you initially used silica gel chromatography, try preparative HPLC with a C18 column.
-
Trituration: This technique involves washing the oily residue with a solvent in which this compound is insoluble or sparingly soluble, while the impurities are soluble. This can sometimes remove the impurities that are preventing crystallization. Hexane or a mixture of hexane and a small amount of ethyl acetate could be suitable for this purpose.
Frequently Asked Questions (FAQs)
Q1: What is the typical source and initial extraction method for this compound?
This compound is a diarylnonanoid that is typically isolated from the fruit rind of Myristica malabarica[3][5][6][7]. The initial extraction is commonly performed using methanol at room temperature[6]. The dried and powdered fruit rinds are soaked in methanol, and the resulting extract is then filtered and concentrated in vacuo[6].
Q2: What analytical methods are used to assess the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound[3]. A study reported achieving a purity of over 96% using a C18 column with a mobile phase of 0.25% acetic acid in water and methanol (1:1 ratio) at a flow rate of 1.0 mL/min[3]. Mass spectrometry (MS) is also used for structural confirmation and identification[8].
Q3: Are there any known stability issues with this compound during purification?
While the provided search results do not detail specific stability issues, compounds with phenolic hydroxyl groups, like this compound, can be susceptible to oxidation. It is good practice to minimize exposure to light and air, and to use degassed solvents where possible, especially for long-term storage.
Data Presentation
Table 1: Reported Purity and Analytical Conditions for Malabaricones
| Compound | Purity | Analytical Method | Column | Mobile Phase | Reference |
| This compound | > 96% | HPLC | C18 | 0.25% Acetic Acid in Water:Methanol (1:1) | [3] |
| Malabaricone C | > 95% | HPLC | Not Specified | Not Specified | [1] |
Experimental Protocols
Protocol 1: Optimized Column Chromatography for this compound Purification
-
Stationary Phase Selection: Use silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Column Packing: Pack the column with the chosen silica gel in a non-polar solvent like hexane to ensure a uniform and bubble-free packing.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution:
-
Start the elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in small increments (e.g., 2%, 5%, 10%, and so on).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light or an appropriate staining agent) to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure this compound in a minimal amount of a potential solvent (e.g., methanol) at its boiling point.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals form, this is a good solvent. If no crystals form, the compound may be too soluble. If the compound does not dissolve even at boiling, it is not a suitable solvent.
-
Recrystallization Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting guide for this compound purification.
References
- 1. Malabaricone C, a constituent of spice Myristica malabarica, exhibits anti-inflammatory effects via modulation of cellular redox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Syntheses of Malabaricones B and C via a Cross-Metathesis Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. ijbcp.com [ijbcp.com]
- 7. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Malabaricone A Intracellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Malabaricone A in intracellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound is a phyto-entity isolated from the fruit rind of Myristica malabarica that has demonstrated significant anticancer properties.[1][2] Its primary mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[1][2][3] This is characterized by the upregulation of key apoptotic proteins such as caspases 3, 8, and 9, Fas/FasL, and TNF/TNFR1, alongside the downregulation of inhibitor of apoptosis proteins (IAPs) like XIAP and cIAP-2.[1][2][4] Furthermore, this compound can induce a redox imbalance by increasing reactive oxygen species (ROS), which contributes to its cytotoxic effects.[5]
Q2: I am not observing the expected cytotoxicity with this compound in my cell line. What are some possible reasons?
Several factors could contribute to a lack of cytotoxic effect. Consider the following:
-
Cell Line Sensitivity: The half-maximal inhibitory concentration (IC50) of this compound varies across different cell lines.[1][6] Verify the reported IC50 for your specific cell line or perform a dose-response experiment to determine it.
-
Compound Stability and Storage: Ensure that your this compound stock solution is properly stored, protected from light, and has not degraded. Prepare fresh dilutions for each experiment.
-
Treatment Duration: The cytotoxic effects of this compound are time-dependent.[1] An incubation time of 24 to 48 hours is commonly reported to be effective.[1][6]
-
Solvent Concentration: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.5%).
Q3: My cell viability assay results (e.g., MTT) are inconsistent. How can I improve reproducibility?
Inconsistent results in cell viability assays can arise from several sources:
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate. Inconsistent cell numbers will lead to variability in the final readout.
-
Incubation Time: Both the drug treatment time and the incubation time with the assay reagent (e.g., MTT) should be consistent across all plates and experiments.[1]
-
Reagent Preparation: Prepare fresh assay reagents and ensure they are thoroughly mixed before addition to the wells.
-
Washing Steps: If your protocol includes washing steps, perform them gently to avoid detaching viable cells.
-
Plate Reader Settings: Use the correct wavelength settings for your specific assay and ensure the plate reader is properly calibrated.
Q4: How can I confirm that the cell death I am observing is due to apoptosis and not necrosis?
Several assays can help distinguish between apoptosis and necrosis:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: Since this compound induces caspase-dependent apoptosis, measuring the activity of key caspases (e.g., caspase-3, -8, -9) using fluorometric or colorimetric assays can confirm an apoptotic mechanism.[1][5]
-
DNA Fragmentation Analysis: Apoptosis is characterized by the cleavage of DNA into specific fragments. This can be visualized using techniques like DNA laddering on an agarose gel or by using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.[1]
-
Morphological Examination: Apoptotic cells exhibit characteristic morphological changes such as cell shrinkage, membrane blebbing, and chromatin condensation, which can be observed using phase-contrast or fluorescence microscopy.[1]
Troubleshooting Guides
Issue 1: High background signal in fluorescence-based assays.
-
Problem: Autofluorescence of this compound or interference with fluorescent dyes.
-
Troubleshooting Steps:
-
Run a compound-only control: Measure the fluorescence of this compound in cell-free media at the concentrations used in your experiment to determine its intrinsic fluorescence at the excitation/emission wavelengths of your assay.
-
Subtract background: If the compound is fluorescent, subtract the signal from the compound-only control from your experimental readings.
-
Wash cells: Before adding the fluorescent dye, gently wash the cells with phosphate-buffered saline (PBS) to remove any residual compound that has not been taken up by the cells.
-
Choose alternative dyes: If significant interference persists, consider using a fluorescent dye with a different spectral profile that does not overlap with the fluorescence of this compound.
-
Issue 2: Unexpected results in ROS (Reactive Oxygen Species) assays.
-
Problem: this compound is a pro-oxidant, which can lead to rapid and significant increases in ROS levels, potentially saturating the assay.[5]
-
Troubleshooting Steps:
-
Optimize compound concentration and incubation time: Perform a time-course and dose-response experiment to find the optimal conditions where you can measure a significant but not saturating increase in ROS.
-
Use appropriate controls: Include a positive control (e.g., H₂O₂) to ensure the assay is working correctly and a negative control (untreated cells) to establish a baseline.[7]
-
Consider using an antioxidant control: Co-treat cells with this compound and an antioxidant like N-acetyl-L-cysteine (NAC) to confirm that the observed effects are indeed mediated by oxidative stress.[5]
-
Issue 3: Difficulty in interpreting mitochondrial membrane potential (ΔΨm) assays.
-
Problem: this compound induces mitochondrial dysfunction, leading to a drop in ΔΨm, which is an early event in apoptosis.[5] Distinguishing this from non-specific mitochondrial toxicity can be challenging.
-
Troubleshooting Steps:
-
Use a potentiometric dye: Dyes like JC-1 are commonly used. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is a reliable indicator of mitochondrial health.
-
Include proper controls: Use a known mitochondrial uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for mitochondrial depolarization.[8]
-
Correlate with other apoptotic markers: Measure ΔΨm in conjunction with other markers of apoptosis, such as caspase activation or Annexin V staining, to confirm that the observed mitochondrial depolarization is part of the apoptotic process.
-
Data Presentation
Table 1: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.81 ± 0.03 | 24 | [1][2] |
| SK-BR-3 | Breast Cancer | > 15 | 24 | [1] |
| U937 | Leukemia | ~12.7 µg/ml | 48 | [5] |
| MOLT-3 | Leukemia | ~12.3 µg/ml | 48 | [5] |
| Various MDR- | Leukemia & Multiple Myeloma | 9.72 ± 1.08 to 19.26 ± 0.75 µg/ml | 48 | [6] |
| Various MDR+ | Leukemia & Multiple Myeloma | 5.40 ± 1.41 to 12.33 ± 0.78 µg/ml | 48 | [6] |
Note: IC50 values can vary depending on the specific experimental conditions and the cell viability assay used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the cytotoxicity of this compound.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24 to 48 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate in the dark for 2 to 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard methods for detecting apoptosis induced by this compound.[1]
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Caspase Activity Assay (Fluorometric)
This protocol is a general guideline for measuring caspase activity.[1]
-
Cell Lysis: After treatment with this compound, lyse the cells according to the manufacturer's protocol of the specific caspase assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-specific substrate conjugated to a fluorophore (e.g., AFC or AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for DEVD-AFC, a caspase-3 substrate).
-
Data Analysis: Quantify caspase activity based on the fluorescence intensity and normalize to the protein concentration.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for this compound assays.
References
- 1. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound (63335-23-9) for sale [vulcanchem.com]
- 5. Malabaricone-A Induces A Redox Imbalance That Mediates Apoptosis in U937 Cell Line | PLOS One [journals.plos.org]
- 6. ijbcp.com [ijbcp.com]
- 7. DSpace [repository.tcu.edu]
- 8. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
Validation & Comparative
Malabaricone A vs. Malabaricone C: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activities of two naturally occurring phenolic compounds, Malabaricone A and Malabaricone C. Derived from the plant Myristica malabarica, these compounds have demonstrated notable cytotoxic effects against various cancer cell lines. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the distinct signaling pathways through which they exert their anticancer effects.
Data Presentation: Potency at a Glance
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Malabaricone C in different breast cancer cell lines, providing a quantitative measure of their cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | 8.11 ± 0.03 | [1] |
| Malabaricone C | MDA-MB-231 (Triple-Negative Breast Cancer) | 15.12 - 19.63 | [1] |
| This compound | MCF-7 (Hormone Receptor-Positive Breast Cancer) | Greater cytotoxicity in leukemic cell lines compared to MCF-7 has been reported, but a specific IC50 value from a direct comparative study with Malabaricone C was not available in the reviewed literature.[1] | |
| Malabaricone C | MCF-7 (Hormone Receptor-Positive Breast Cancer) | A 2014 study reported on its cytotoxicity, and a more recent 2022 study provided an IC50 value for a derivative, but a specific IC50 for the parent compound from the latter was not detailed.[2] |
Key Observation: In the triple-negative breast cancer cell line MDA-MB-231, this compound exhibits significantly higher potency than Malabaricone C, as indicated by its lower IC50 value.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the comparison of this compound and Malabaricone C.
Cell Viability Assessment: MTT Assay
The cytotoxic effects of this compound and Malabaricone C were primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Malabaricone C for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
The induction of apoptosis by this compound and Malabaricone C is commonly assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or Malabaricone C for a specific time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways
The anticancer activity of this compound and Malabaricone C is mediated through distinct signaling pathways, leading to apoptosis.
This compound: Dual Apoptotic Pathway Induction
This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways in triple-negative breast cancer cells.[1]
Caption: this compound signaling pathway.
Malabaricone C: Lysosomal-Mitochondrial Apoptosis Pathway
In MCF-7 breast cancer cells, Malabaricone C initiates a unique apoptotic cascade that begins with lysosomal membrane permeabilization, leading to mitochondrial-mediated cell death.[3]
Caption: Malabaricone C signaling pathway.
Experimental Workflow Visualization
The general workflow for assessing the anticancer activity of this compound and C is depicted below.
Caption: General experimental workflow.
References
- 1. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure–Activity Relationship, and Biological Evaluation of a Novel Malabaricone Derivative: A Potent Anticancer Agent and Radiosensitizer That Targets Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Malabaricone A and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Malabaricone A, a naturally occurring acylphenol, and Doxorubicin, a widely used chemotherapeutic agent. This analysis is based on published experimental data to assist researchers in evaluating their potential applications in oncology.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and Doxorubicin against various cancer cell lines as reported in the scientific literature. It is important to note that these values were obtained from different studies and experimental conditions may have varied.
| Compound | Cancer Type | Cell Line | IC50 Value |
| This compound | Triple-Negative Breast Cancer | MDA-MB-231 | 8.81 ± 0.03 µM[1] |
| Leukemia (MDR-) | Various | 9.72 ± 1.08 to 19.26 ± 0.75 µg/ml[2] | |
| Multiple Myeloma (MDR-) | Various | 9.65 ± 0.39 to 18.05 ± 0.17 μg/ml[3] | |
| Leukemia (MDR+) | Various | 5.40 ± 1.41 to 12.33 ± 0.78 µg/ml[2] | |
| Multiple Myeloma (MDR+) | RPMI-8226, LP-1, CEM-ADR 5000 | 5.40 ± 1.41 to 12.33 ± 0.78 µg/ml[3] | |
| Doxorubicin | Triple-Negative Breast Cancer | MDA-MB-231 | 1.65 ± 0.23 µg/mL[4] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 1 µM[5] | |
| Triple-Negative Breast Cancer | MDA-MB-231 | 6602 nM[6] | |
| Multiple Myeloma | RPMI-8226/S (sensitive) | 0.798 ± 0.514 µM[7] | |
| Multiple Myeloma | RPMI-8226/DOX (resistant) | 8.632 ± 2.261 µM[7] | |
| Multiple Myeloma | MM.1S | 45 nM[8] | |
| Acute Myeloid Leukemia | MOLM-13 | Effective at 0.5 and 1 µM[3] |
Note: MDR- refers to multidrug-resistant negative (sensitive) cell lines, while MDR+ refers to multidrug-resistant positive cell lines. Conversion between µg/mL and µM depends on the molecular weight of the compound.
Experimental Protocols: Cytotoxicity Assessment
The cytotoxicity of both this compound and Doxorubicin is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Representative MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2[9].
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Doxorubicin. A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours[5][9].
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours[10]. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals[11].
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm[11].
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways in Cytotoxicity
The mechanisms by which this compound and Doxorubicin induce cell death involve distinct and overlapping signaling pathways.
This compound-Induced Cytotoxicity
This compound primarily induces apoptosis, or programmed cell death, through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: this compound signaling pathway.
This compound has been shown to increase the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. This involves the activation of caspase-9.[1] Concurrently, it upregulates the expression of death receptors like Fas/FasL and TNF/TNFR1, triggering the extrinsic pathway and activating caspase-8.[1] Both pathways converge on the activation of the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[1]
Doxorubicin-Induced Cytotoxicity
Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily targeting the cell's nucleus and mitochondria.
Caption: Doxorubicin signaling pathway.
A primary mechanism of doxorubicin is its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription.[12] It also inhibits the enzyme topoisomerase II, leading to DNA strand breaks.[4][12] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components, including lipids, proteins, and DNA.[12][13] These events collectively trigger apoptotic cell death.
Experimental Workflow for Cytotoxicity Screening
The general workflow for comparing the cytotoxicity of two compounds is a systematic process involving cell culture, compound treatment, viability assessment, and data analysis.
Caption: Cytotoxicity screening workflow.
This standardized workflow ensures that the cytotoxic effects of different compounds can be reliably compared. The process begins with the selection of appropriate cancer cell lines, followed by culturing and seeding them into microplates. Stock solutions of the test compounds are prepared and diluted to the desired concentrations before being added to the cells. After a defined incubation period, a cell viability assay, such as the MTT assay, is performed. The resulting data is then analyzed to determine the IC50 values, which allows for a quantitative comparison of the cytotoxicity of the compounds.
References
- 1. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. geneticsmr.org [geneticsmr.org]
- 8. researchgate.net [researchgate.net]
- 9. ijbcp.com [ijbcp.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Cutting Edge of Cancer Research: A Comparative Guide to the Structure-Activity Relationship of Malabaricone A Analogues
For Immediate Release
Shanghai, China – November 19, 2025 – A comprehensive analysis of the structure-activity relationships (SAR) of Malabaricone A and its analogues reveals critical insights for the development of novel anticancer agents. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the cytotoxic activities of these compounds, detailed experimental methodologies, and a visualization of the key signaling pathways involved in their mechanism of action.
Malabaricones, a class of diarylnonanoids isolated from the fruit rind of Myristica malabarica, have demonstrated significant potential as anticancer compounds.[1][2] In particular, this compound and its analogues have been the subject of intensive research due to their ability to induce programmed cell death, or apoptosis, in various cancer cell lines.[3] This guide synthesizes the current understanding of how the chemical structure of these molecules influences their biological activity, providing a valuable resource for the rational design of more potent and selective cancer therapeutics.
Comparative Analysis of Cytotoxic Activity
The anticancer efficacy of this compound and its analogues has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
This compound and Natural Analogues
This compound has shown significant cytotoxicity against triple-negative breast cancer (TNBC) cells (MDA-MB-231) with an IC₅₀ value of 8.81 ± 0.03 μM.[4] Its natural analogues, Malabaricone B, C, and D, have also been evaluated, demonstrating a range of potencies.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | MDA-MB-231 (TNBC) | 8.11 ± 0.03 | [5] |
| SK-BR-3 (Breast Cancer) | - | [5] | |
| MCF-10A (Non-tumorigenic Breast) | > 61.95 | [5] | |
| Malabaricone B | MDA-MB-231 (TNBC) | 15.12 - 19.63 | [5] |
| Malabaricone C | MDA-MB-231 (TNBC) | 15.12 - 19.63 | [5] |
| Malabaricone D | MDA-MB-231 (TNBC) | 15.12 - 19.63 | [5] |
This compound has also been tested against a panel of human leukemia and multiple myeloma cell lines, showing comparable efficacy in both multidrug-resistant (MDR+) and sensitive (MDR-) cell lines.[6][7][8]
| Cell Line Type | IC₅₀ Range (µg/mL) | Reference |
| MDR- Leukemia | 9.72 ± 1.08 to 19.26 ± 0.75 | [7] |
| MDR+ Leukemia | 5.40 ± 1.41 to 12.33 ± 0.78 | [7] |
| MDR- Multiple Myeloma | 9.65 ± 0.39 to 18.05 ± 0.17 | [7] |
| MDR+ Multiple Myeloma | 5.40 ± 1.41 to 12.33 ± 0.78 | [7] |
Synthetic Analogues of Malabaricone C
A recent study focused on the synthesis and evaluation of 19 analogues of Malabaricone C (ML-1 to ML-20) to elucidate key structural features influencing anticancer activity.[1][2] The study systematically modified the methoxy groups, hydroxyl groups, the length of the spacer chain, and the B-ring of the malabaricone scaffold.[1] A standout finding was that an analogue lacking a carbonyl group, ML-20, exhibited a threefold higher antiproliferative effect than the natural Malabaricone C.[1][2]
| Compound | Modification Highlights | IC₅₀ (µM) in MCF-7 (Clonogenic Assay) | Reference |
| Malabaricone C (ML-7) | Natural Product | ~10 | [6] |
| ML-1 | Tetramethoxy analogue of Malabaricone C | ~5 | [6] |
| ML-20 | Lacks carbonyl group | < 5 | [1] |
These findings underscore the importance of the carbonyl functionality and the substitution pattern on the aromatic rings for the cytotoxic activity of malabaricones.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound mediates its anticancer effects by modulating several critical signaling pathways, ultimately leading to apoptosis. The primary mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers a cascade of downstream events.[3]
One of the key mechanisms of this compound is the induction of apoptosis through the generation of reactive oxygen species (ROS), which leads to a redox imbalance within the cancer cells.[3] This oxidative stress triggers downstream signaling cascades.
This compound has been shown to modulate the MAPK and PI3K/AKT signaling pathways. It upregulates the pro-apoptotic MAPK pathway, specifically activating p38 and JNK, while downregulating the anti-apoptotic PI3K/AKT/mTOR pathway. This shifts the cellular balance towards apoptosis.
Furthermore, this compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Evidence suggests the upregulation of key proteins in the extrinsic pathway, including Fas, FasL, TNF, and TNFR1.[4]
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the bioactivity of this compound and its analogues.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the Malabaricone analogues for a specified period (e.g., 48 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Clonogenic Assay for Cell Survival
The clonogenic assay assesses the ability of a single cell to grow into a colony.[4][9] It is a measure of cell reproductive integrity after treatment with a cytotoxic agent.
-
Cell Seeding: A single-cell suspension is plated in a 6-well plate at a low density.
-
Treatment: Cells are treated with the test compound.
-
Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Fixing and Staining: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample.[10] In the context of Malabaricone research, it is used to quantify the expression and phosphorylation status of proteins in the MAPK and PI3K/AKT signaling pathways.
-
Cell Lysis: Treated and untreated cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-AKT, total-AKT, phospho-p38, etc.), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light is captured on film or by a digital imager. The band intensity corresponds to the amount of the target protein.
Conclusion
The study of this compound and its analogues provides a compelling case for the continued exploration of natural products in cancer drug discovery. The detailed structure-activity relationship data, particularly from the synthetic analogues of Malabaricone C, offers a clear roadmap for the design of more effective diarylnonanoid-based anticancer agents. The elucidation of the key signaling pathways involved in their apoptotic mechanism further enables a targeted approach to drug development. This comparative guide serves as a valuable resource for researchers aiming to build upon this promising foundation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. Clonogenic Assay [bio-protocol.org]
- 5. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure–Activity Relationship, and Biological Evaluation of a Novel Malabaricone Derivative: A Potent Anticancer Agent and Radiosensitizer That Targets Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbcp.com [ijbcp.com]
- 8. This compound (63335-23-9) for sale [vulcanchem.com]
- 9. Clonogenic Assay [en.bio-protocol.org]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Malabaricone A Demonstrates Potent Efficacy in Overcoming Drug Resistance in Cancer Cells
New research highlights the potential of Malabaricone A (MAL-A), a natural compound isolated from the fruit rind of Myristica malabarica, as a promising therapeutic agent for treating drug-resistant cancers. Studies show that MAL-A exhibits comparable, and in some cases superior, cytotoxic effects against multidrug-resistant (MDR) cancer cell lines when compared to their drug-sensitive counterparts. This efficacy is attributed to its unique mechanism of action, which involves the induction of oxidative stress and modulation of key cellular signaling pathways.
This compound's ability to overcome drug resistance, a major hurdle in cancer chemotherapy, positions it as a significant candidate for further pharmacological development. Its effectiveness appears to be independent of the P-glycoprotein (P-gp) efflux pump, a common mechanism by which cancer cells expel therapeutic drugs.[1][2]
Comparative Cytotoxicity in Drug-Sensitive and Drug-Resistant Cell Lines
Quantitative data from multiple studies consistently demonstrate MAL-A's potent cytotoxic activity across a panel of hematopoietic cancer cell lines, irrespective of their drug resistance status. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, were found to be comparable between MDR-positive (MDR+) and MDR-negative (MDR-) cell lines.
For instance, in a study comparing a T-lymphoblastic leukemic cell line (CCRF-CEM) with its MDR counterpart (CEM/ADR5000), MAL-A showed 1.8-fold greater effectiveness in the resistant cell line, with IC50 values of 9.72 ± 1.08 µg/ml and 5.40 ± 1.41 µg/ml, respectively.[3] This phenomenon, termed "collateral sensitivity," suggests that the mechanisms of resistance may render the cells more vulnerable to MAL-A.[3]
| Cell Line Category | Cell Line | P-gp/MDR Status | Mean IC50 of MAL-A (µg/ml) |
| Leukemic Cell Lines | CCRF CEM | MDR- | 9.72 ± 1.08 |
| CEM/ADR5000 | MDR+ | 5.40 ± 1.41 | |
| U937 | MDR- | - | |
| MOLT-3 | MDR- | - | |
| K562 | MDR- | - | |
| RAJI | MDR- | - | |
| Multiple Myeloma Cell Lines | LP-1 | MDR+ | 12.33 ± 0.78 |
| RPMI-8226 | MDR+ | - | |
| NCI-H929 | MDR- | 9.65 ± 0.39 | |
| U266B1 | MDR- | 18.05 ± 0.17 | |
| OPM2 | MDR- | - | |
| Data compiled from multiple studies.[1][2][3] The mean IC50 of MAL-A in MDR- leukemic cell lines ranged from 9.72±1.08 to 19.26±0.75 μg/ml, and in MDR+ cell lines, it ranged from 5.40 ± 1.41 to 12.33±0.78 μg/ml.[1][2] |
Mechanism of Action: A Two-Pronged Attack
The efficacy of this compound stems from its ability to induce a redox imbalance and modulate critical signaling pathways that govern cell survival and death.
1. Induction of Oxidative Stress: MAL-A acts as a pro-oxidant, increasing the levels of reactive oxygen species (ROS) within cancer cells.[4][5] This surge in ROS leads to a state of oxidative stress, which in turn triggers a cascade of events culminating in apoptotic cell death.[3][5] The cytotoxic effects of MAL-A were shown to be mitigated by the presence of an antioxidant, N-acetyl cysteine (NAC), confirming the role of oxidative stress.[3]
2. Modulation of Apoptotic Signaling Pathways: MAL-A influences the balance between pro-apoptotic and anti-apoptotic signaling pathways. It has been shown to upregulate the pro-apoptotic MAPK pathway, specifically enhancing the phosphorylation of p38 and JNK.[4] Concurrently, it downregulates the anti-apoptotic PI3K/AKT/mTOR pathway.[4] This dual action effectively shifts the cellular balance towards apoptosis.
In triple-negative breast cancer cells, MAL-A was found to activate both the intrinsic (mitochondria-mediated) and extrinsic (death receptor) apoptotic pathways.[6] This was evidenced by the increased expression of Fas/FasL and TNF/TNFR1, and the downregulation of inhibitor of apoptosis proteins (IAPs) like XIAP and cIAP-2.[6][7]
Caption: Signaling pathways modulated by this compound leading to apoptosis.
Experimental Protocols
The findings on this compound's efficacy are supported by a range of in vitro assays. Below are the detailed methodologies for the key experiments.
Cell Viability Assay (MTS-PMS Assay)
This assay is used to determine the cytotoxic effects of MAL-A on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 104 cells per 200 µl of medium.[1][8]
-
Treatment: The cells are treated with varying concentrations of this compound (typically ranging from 0-100 µg/ml) for a specified duration (e.g., 48 hours).[1] A vehicle control (0.2% DMSO) is also included.[1]
-
Reagent Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and phenazine methosulfate (PMS) is added to each well.
-
Incubation and Measurement: The plates are incubated to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
P-glycoprotein (P-gp) Activity Assay (Calcein-AM Fluorescence)
This assay indirectly evaluates the P-gp/MDR status of the cell lines.
-
Cell Preparation: Cells (1 x 106/ml) are incubated in the absence or presence of a P-gp inhibitor, Verapamil (100 µM), for 3 hours.[1]
-
Fluorescent Labeling: The cells are then labeled with Calcein-AM (10 nM), a substrate for the P-gp pump.[1] Non-fluorescent Calcein-AM is converted to fluorescent calcein within the cells.
-
Flow Cytometry: The geometric mean fluorescence of calcein is measured using a flow cytometer.
-
Interpretation: Cells with high P-gp activity will pump out the fluorescent calcein, resulting in lower fluorescence. The reversal of this effect with Verapamil confirms P-gp activity.[1][2]
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. ijbcp.com [ijbcp.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. db.cngb.org [db.cngb.org]
- 5. Malabaricone-A induces a redox imbalance that mediates apoptosis in U937 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Malabaricone A's Pro-oxidant Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-oxidant activity of Malabaricone A, a promising natural compound, with two established chemotherapeutic agents, doxorubicin and cisplatin. The information presented herein is supported by experimental data from various studies and is intended to facilitate further research and drug development efforts.
Executive Summary
This compound, a diarylnonanoid derived from Myristica malabarica, has demonstrated significant pro-oxidant activity, leading to cytotoxicity in various cancer cell lines. Its mechanism of action involves the generation of reactive oxygen species (ROS), induction of lipid peroxidation, and DNA damage, ultimately triggering apoptosis. This guide cross-validates these findings by comparing them with the known pro-oxidant effects of doxorubicin and cisplatin, highlighting both similarities and potential differences in their mechanisms.
Comparative Analysis of Pro-oxidant Activity
The pro-oxidant effects of this compound, doxorubicin, and cisplatin are multifaceted, involving the generation of reactive oxygen species (ROS), induction of lipid peroxidation, and infliction of DNA damage, which collectively contribute to their cytotoxic and apoptotic effects on cancer cells.
Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound, doxorubicin, and cisplatin vary across different cancer cell lines, reflecting differential sensitivities to these agents.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | U937 (Leukemia) | 12.7 ± 0.46 | [1] |
| MOLT-3 (Leukemia) | 12.3 ± 1.67 | [1] | |
| MCF-7 (Breast Cancer) | >50 | [1] | |
| A549 (Lung Cancer) | - | - | |
| Doxorubicin | U937 (Leukemia) | 0.09 nM | [2] |
| A549 (Lung Cancer) | 71 | [3] | |
| MCF-7 (Breast Cancer) | 2.50 | [4] | |
| Cisplatin | A549 (Lung Cancer) | 16.48 | [5] |
| MCF-7 (Breast Cancer) | - | [6] | |
| U937 (Leukemia) | - | - |
Note: IC50 values can vary significantly based on experimental conditions such as incubation time and assay method.
Reactive Oxygen Species (ROS) Generation
ROS are highly reactive molecules that can damage cell structures. The pro-oxidant activity of these compounds is often initiated by the generation of ROS.
| Compound | Assay | Cell Line | Key Findings | Reference |
| This compound | DCFDA | U937 | Time-dependent increase in ROS, maximum at 1 hour. | [1] |
| Doxorubicin | DCFH-DA | H9c2 (Cardiac Myocytes) | Time-dependent increase in ROS. | [7] |
| Cisplatin | DCF | G-361, SK-BR-3, HOP-92 | ~2-fold increase in ROS production after 24 hours. | [8] |
| DCFH-DA | HEI-OC1 (Auditory Cells) | Time-dependent increase in intracellular ROS. | [9] |
Lipid Peroxidation
Lipid peroxidation is the oxidative degradation of lipids, leading to cell membrane damage. Malondialdehyde (MDA) is a common marker for lipid peroxidation.
| Compound | Assay | Cell Line/Tissue | Key Findings | Reference |
| This compound | - | - | Data not available | - |
| Doxorubicin | MDA | Rat glioblastoma, human breast carcinoma | Significant production of MDA after 24 hours. | [10] |
| MDA | Rat isolated heart | No significant induction of MDA formation. | [11] | |
| Cisplatin | - | - | Data not available in the provided search results. | - |
DNA Damage and Apoptosis
DNA damage is a critical consequence of pro-oxidant activity, often leading to programmed cell death (apoptosis).
| Compound | Assay | Cell Line | Key Findings | Reference |
| This compound | Annexin V/PI | U937 | Increased externalization of phosphatidylserine, indicating apoptosis. | [12] |
| Cell Cycle Analysis | U937 | Increased sub-G0/G1 population, indicative of apoptosis. | [12] | |
| Doxorubicin | Comet Assay | U251 (Glioma) | Significantly increased comet tail formation, indicating DNA damage. | [13] |
| Cisplatin | Comet Assay | HeLa, Human Lymphocytes | Decrease in % DNA in the tail, indicative of DNA crosslinks. | [7] |
| Comet Assay | PC12 | Decrease in DNA migration, suggesting DNA cross-linking. | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
ROS Detection using DCFDA/H2DCFDA Assay
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or its reduced form, H2DCFDA, is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with 10-20 µM DCFDA or H2DCFDA in a serum-free medium for 30-45 minutes at 37°C in the dark.
-
Wash the cells to remove the excess probe.
-
Treat the cells with this compound, doxorubicin, cisplatin, or vehicle control at the desired concentrations.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader at different time points.
DNA Damage Assessment using the Comet Assay (Alkaline)
Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. Under alkaline conditions, DNA with single- and double-strand breaks relaxes and migrates out of the nucleus during electrophoresis, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Protocol:
-
Treat cells with the test compounds for the desired duration.
-
Harvest and resuspend the cells in low-melting-point agarose at 37°C.
-
Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lyse the cells in a high-salt lysis buffer to remove membranes and proteins, leaving the DNA as nucleoids.
-
Immerse the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage.
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the comets under a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like tail length, % DNA in the tail, and tail moment.[15][16]
Apoptosis Detection using TUNEL Assay
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs, which can then be visualized by fluorescence microscopy or flow cytometry.
Protocol:
-
Culture and treat cells with the compounds of interest.
-
Fix the cells with a cross-linking agent like paraformaldehyde.
-
Permeabilize the cells to allow the entry of the labeling reagents.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs (e.g., Br-dUTP or fluorescently-labeled dUTP).
-
If using indirectly labeled dUTPs, follow with a secondary detection step using a fluorescently-labeled antibody or streptavidin.
-
Counterstain the nuclei with a DNA dye such as DAPI or propidium iodide.
-
Analyze the cells using fluorescence microscopy to visualize apoptotic cells or by flow cytometry for quantitative analysis.
Lipid Peroxidation Measurement using MDA Assay (TBARS Method)
Principle: This assay measures the level of malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct (MDA-TBA2), which can be quantified spectrophotometrically or fluorometrically.
Protocol:
-
Prepare cell or tissue lysates from treated and control samples.
-
Add a solution of thiobarbituric acid (TBA) in an acidic buffer to the lysates.
-
Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to occur.[17]
-
Cool the samples on ice to stop the reaction.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm or fluorescence at an excitation/emission of 532/553 nm.[18]
-
Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.[19]
Signaling Pathways and Experimental Workflows
The pro-oxidant activity of this compound, doxorubicin, and cisplatin triggers complex intracellular signaling cascades that ultimately determine the cell's fate. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways are key players in the cellular response to oxidative stress.
Experimental Workflow for Pro-oxidant Activity Assessment
The following diagram illustrates a typical workflow for evaluating the pro-oxidant activity of a compound.
References
- 1. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cisplatin based therapy: the role of the mitogen activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | ROS-Induced DCTPP1 Upregulation Contributes to Cisplatin Resistance in Ovarian Cancer [frontiersin.org]
- 13. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 21stcenturypathology.com [21stcenturypathology.com]
- 17. nwlifescience.com [nwlifescience.com]
- 18. Interplay between PI3K/AKT pathway and heart disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Malabaricone A and Other Natural Phenols: Unveiling Bioactive Potential
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative bioactivities of Malabaricone A and other prominent natural phenols, supported by experimental data and mechanistic insights.
This compound, a naturally occurring phenylacylphenol found in the mace and fruit rind of Myristica malabarica (Malabar nutmeg), has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a detailed comparative analysis of this compound against other well-known natural phenols—quercetin, curcumin, resveratrol, and genistein—focusing on their anticancer, antioxidant, and anti-inflammatory properties. The data presented herein is curated from various scientific studies to offer a quantitative and objective comparison, aiding researchers in the exploration of these compounds for potential therapeutic applications.
Comparative Bioactivity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other selected natural phenols across various assays, providing a clear comparison of their potency. Lower IC50 values indicate greater potency.
Table 1: Anticancer Activity (IC50 in µM)
This compound exhibits potent cytotoxic effects against a range of cancer cell lines. Its efficacy is particularly notable in triple-negative breast cancer and various leukemia cell lines. The data suggests that this compound's anticancer activity is comparable to or, in some cases, more potent than other well-established natural phenols.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | 8.81 ± 0.03 | [1] |
| SK-BR-3 (Breast Cancer) | Similar to MDA-MB-231 | [1] | |
| U937 (Leukemia) | Cytotoxic effects observed | [2] | |
| MOLT-3 (Leukemia) | Cytotoxic effects observed | [2] | |
| CCRF CEM (Leukemia) | 9.72 ± 1.08 | ||
| CEM/ADR5000 (Multidrug-Resistant Leukemia) | 5.40 ± 1.41 | ||
| Malabaricone B | A549 (Lung Cancer) | 8.1 ± 1.0 | [3] |
| Malabaricone C | MDA-MB-231 (Triple-Negative Breast Cancer) | 15.12 - 19.63 | [1] |
| Quercetin | Various Cancer Cell Lines | 10 - 100 | [4] |
| Curcumin | A549 (Lung Cancer) | 26.7 ± 3.1 | [3] |
| Resveratrol | Various Cancer Cell Lines | Varies widely | |
| Genistein | HCT-116 (Colon Cancer) | 24.48 | [5] |
| HT-29 (Colon Cancer) | 30.41 | [5] |
Table 2: Antioxidant Activity (IC50 in µg/mL)
| Compound | Assay | IC50 (µg/mL) | Reference |
| Malabaricone C | DPPH Radical Scavenging | 8.35 ± 2.20 | [6] |
| Myristica malabarica (Methanol Extract) | DPPH Radical Scavenging | 20 | [7] |
| ABTS Radical Scavenging | 1.6 | [7] | |
| Quercetin | DPPH Radical Scavenging | ~5-10 | |
| Curcumin | DPPH Radical Scavenging | Varies | |
| Resveratrol | DPPH Radical Scavenging | 15.54 - 21.23 | [2][8] |
| ABTS Radical Scavenging | 2.86 | [8] | |
| Genistein | DPPH Radical Scavenging | Varies |
Table 3: Anti-inflammatory Activity (IC50 in µM)
Specific nitric oxide (NO) inhibition IC50 values for this compound are not extensively reported. However, research on Malabaricone C reveals its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential anti-inflammatory role for malabaricones.
| Compound | Assay/Cell Line | IC50 (µM) | Reference |
| Malabaricone C | NO Inhibition (RAW 264.7) | Dose-dependent inhibition | [6] |
| Myristica malabarica (Methanol Extract) | NO Scavenging | 500 (µg/mL) | [7] |
| Quercetin | NO Inhibition (RAW 264.7) | ~27 | [4] |
| Curcumin | NO Inhibition | Varies | |
| Resveratrol | NO Inhibition | Varies | |
| Genistein | NO Inhibition (RAW 264.7) | Dose-dependent inhibition | [4][9] |
Mechanistic Insights and Signaling Pathways
This compound exerts its anticancer effects primarily through the induction of apoptosis via both intrinsic and extrinsic pathways. Experimental evidence points to its ability to cause a redox imbalance, leading to increased reactive oxygen species (ROS) generation and subsequent cellular damage in cancer cells.
Apoptotic Signaling Pathway of this compound
This compound triggers a cascade of events leading to programmed cell death. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Anti-inflammatory Signaling Pathway of Malabaricone C
Malabaricone C, a close structural analog of this compound, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway in macrophages. This pathway is a key regulator of inflammation.
Experimental Protocols
The following are generalized protocols for the key assays mentioned in this guide. Researchers should refer to specific publications for detailed methodologies tailored to their experimental setup.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Steps:
-
Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., this compound, quercetin) and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent, such as DMSO or Sorenson's glycine buffer, to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Protocol Steps:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
In a 96-well plate or cuvettes, add different concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Griess Assay for Nitric Oxide Inhibition
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.
Protocol Steps:
-
Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production, except for the control group.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Azo dye formation results in a pink/magenta color, the intensity of which is proportional to the nitrite concentration.
-
Measure the absorbance at approximately 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition and the IC50 value.
Conclusion
This compound demonstrates significant potential as a bioactive natural phenol, with potent anticancer activity that is, in some cases, superior to other well-known phenolic compounds. While further quantitative data on its direct antioxidant and anti-inflammatory effects are needed for a complete comparative profile, the available information on its pro-oxidant-mediated apoptosis and the anti-inflammatory activity of its close analog, Malabaricone C, suggests a multifaceted therapeutic potential. This guide provides a foundational dataset and methodological overview to encourage and facilitate further research into the promising bioactivities of this compound and its analogs.
References
- 1. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Genistein: A Review on its Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Validating Malabaricone A's Therapeutic Targets in Triple-Negative Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Malabaricone A, a naturally occurring acylphenol, and its potential as a therapeutic agent against Triple-Negative Breast Cancer (TNBC). We will delve into the validation of its target proteins, compare its in vitro efficacy with established TNBC treatments, and provide detailed experimental protocols for key validation assays.
This compound: A Profile
This compound, isolated from the fruit rind of Myristica malabarica, has demonstrated significant cytotoxic effects against the TNBC cell line MDA-MB-231.[1][2] Its mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways.[1][2]
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of this compound in the MDA-MB-231 TNBC cell line.
| Compound | Cell Line | IC50 Value (µM) | Exposure Time | Assay |
| This compound | MDA-MB-231 | 8.81 ± 0.03 | 24 hours | MTT Assay |
| This compound | MDA-MB-231 | 8.11 ± 0.03 | 24 hours | MTT Assay |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Comparative Analysis: this compound vs. Standard TNBC Therapies
Triple-Negative Breast Cancer is notoriously difficult to treat due to the absence of well-defined molecular targets such as the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[3][4][5] The mainstay of treatment has traditionally been chemotherapy.[3][5] This section compares the in vitro efficacy and mechanisms of action of this compound with several standard chemotherapeutic agents and a targeted therapy used in TNBC.
It is important to note that the following IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a valuable benchmark for assessing the potential of this compound.
| Compound | Mechanism of Action | Target Proteins/Pathways | Cell Line | IC50 Value |
| This compound | Induces apoptosis through intrinsic and extrinsic pathways. | TNF, Fas, HTRA, Smac, XIAP | MDA-MB-231 | 8.81 ± 0.03 µM |
| Doxorubicin | DNA intercalator, inhibits topoisomerase II. | DNA, Topoisomerase II | MDA-MB-231 | ~0.3 µM - 6.6 µM |
| Paclitaxel | Stabilizes microtubules, leading to cell cycle arrest. | Microtubules | MDA-MB-231 | ~0.07 nM - 1.1 nM |
| Cisplatin | Forms DNA adducts, leading to apoptosis. | DNA | MDA-MB-231 | ~22.5 µM - 75.3 µM (72h) |
| Carboplatin | Forms DNA adducts, leading to apoptosis. | DNA | MDA-MB-231 | ~10 µM - 18.2 µM |
| Olaparib (PARP Inhibitor) | Inhibits poly (ADP-ribose) polymerase, crucial for DNA repair. | PARP | MDA-MB-231 | >100 µM |
Validating Protein Targets of this compound
In silico molecular docking studies have predicted that this compound has a strong binding affinity for several key proteins involved in apoptosis.[1] This suggests a multi-targeted approach to inducing cancer cell death.
| Target Protein | Function | Docking Score (kcal/mol) |
| TNF (Tumor Necrosis Factor) | Pro-inflammatory cytokine that can induce apoptosis. | -5.1 to -7.2 |
| Fas (CD95) | Death receptor that triggers the extrinsic apoptosis pathway. | -5.1 to -7.2 |
| HTRA (High-Temperature Requirement A) | Serine protease involved in apoptosis. | -5.1 to -7.2 |
| Smac (Second mitochondria-derived activator of caspases) | Promotes apoptosis by inhibiting IAPs. | -5.1 to -7.2 |
| XIAP (X-linked inhibitor of apoptosis protein) | Inhibitor of caspases. | -5.1 to -7.2 |
The interaction of this compound with these proteins disrupts the cell's survival mechanisms and pushes it towards programmed cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to validate the targets and efficacy of this compound.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity.
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 4,000 cells per well in 100 µl of media.[6] Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[6]
-
Treatment: When cells reach 40-50% confluency, treat them with various concentrations of this compound in triplicate.[6] Include appropriate controls (e.g., vehicle control).
-
Incubation: Incubate the plates for the desired time point (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml) to each well.[6]
-
Formazan Crystal Formation: Incubate for 1-2 hours until formazan crystals are visible under a microscope.[6]
-
Solubilization: Gently discard the media and add 100-200 µl of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate in the dark for 10 minutes and read the absorbance at 540-595 nm using a microplate reader.[6]
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Cell Treatment: Treat MDA-MB-231 cells with the desired concentration of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.
-
Staining: Transfer 100 µl of the cell suspension to a flow cytometry tube. Add 5 µl of FITC Annexin V and 5 µl of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase Activity Assay
This assay measures the activity of caspases, key executioners of apoptosis.
-
Cell Lysis: Treat MDA-MB-231 cells with this compound. Lyse the cells using a chilled cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase activity.
In Silico Molecular Docking
This computational technique predicts the binding affinity and orientation of a ligand (this compound) to a target protein.
-
Protein and Ligand Preparation: Obtain the 3D structures of the target proteins (e.g., from the Protein Data Bank) and this compound. Prepare the structures by adding hydrogens, assigning charges, and minimizing energy.
-
Binding Site Identification: Identify the potential binding pockets on the target proteins.
-
Docking Simulation: Use docking software (e.g., AutoDock Vina) to dock this compound into the identified binding sites of the target proteins.
-
Scoring and Analysis: The software calculates the binding energy (docking score) for different binding poses. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target proteins.
Visualizing the Pathways and Processes
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
Experimental Workflow for Target Validation
Caption: A general workflow for validating drug targets.
Conclusion
This compound presents a promising avenue for the development of novel therapeutics for Triple-Negative Breast Cancer. Its ability to induce apoptosis through multiple protein targets highlights its potential to overcome the challenges associated with the heterogeneity of TNBC. The provided data and protocols offer a foundation for further research and validation of this compound and its derivatives as effective anti-cancer agents. Further head-to-head comparative studies with existing drugs are warranted to fully elucidate its therapeutic potential.
References
- 1. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (63335-23-9) for sale [vulcanchem.com]
- 3. Triple negative breast cancer: approved treatment options and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism and Targeted Therapy Options of Triple-Negative (ER, PgR, HER-2/neu) Breast Cancer: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchtweet.com [researchtweet.com]
Malabaricone B Demonstrates Potent Synergistic Activity with Conventional Antibiotics Against Staphylococcus aureus
A comprehensive analysis of preclinical data reveals that Malabaricone B, a naturally occurring phenylacylphenol, significantly enhances the efficacy of the antibiotics gentamicin and daptomycin against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This synergistic relationship presents a promising avenue for researchers and drug development professionals in the ongoing battle against antibiotic resistance.
Malabaricone B, when used in combination with gentamicin or daptomycin, exhibits a potent synergistic effect, as demonstrated by in vitro studies. The mechanism underlying this synergy is attributed to Malabaricone B's ability to disrupt the bacterial cell membrane. This disruption is believed to facilitate the intracellular uptake of the antibiotics, thereby amplifying their bactericidal effects.
Quantitative Analysis of Synergistic Effects
The synergy between Malabaricone B and conventional antibiotics has been quantified using the fractional inhibitory concentration (FIC) index and time-kill assays. A study by Sivadas et al. (2023) reported a significant synergistic interaction against S. aureus ATCC 29213.[1]
| Combination (Malabaricone B + Antibiotic) | Strain | FIC Index | Interpretation |
| Gentamicin | S. aureus ATCC 29213 | 0.265 | Synergy |
| Daptomycin | S. aureus ATCC 29213 | 0.265 | Synergy |
| An FIC index of ≤ 0.5 is indicative of synergy. |
Time-kill kinetic studies further validate the synergistic interaction between Malabaricone B and gentamicin. The combination therapy resulted in a rapid and sustained reduction in bacterial viability compared to either agent alone. At 1x the minimum inhibitory concentration (MIC), the combination of Malabaricone B and gentamicin led to the complete eradication of the bacterial culture within 24 hours.[1]
| Treatment | Time (hours) | Log10 CFU/mL Reduction from Initial Inoculum |
| Malabaricone B (1x MIC) + Gentamicin (1x MIC) | 24 | Complete Eradication |
| Malabaricone B (1x MIC) | 24 | ~ 1.5 |
| Gentamicin (1x MIC) | 24 | ~ 2.0 |
| Growth Control | 24 | Growth |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of Malabaricone B's synergistic effects.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Malabaricone B stock solution
-
Gentamicin or Daptomycin stock solution
-
Staphylococcus aureus inoculum (e.g., ATCC 29213) standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Prepare serial twofold dilutions of Malabaricone B and the partner antibiotic (gentamicin or daptomycin) in CAMHB in separate 96-well plates.
-
In a new 96-well plate, add 50 µL of CAMHB to each well.
-
Dispense Malabaricone B in decreasing concentrations horizontally across the plate and the partner antibiotic in decreasing concentrations vertically down the plate. This creates a matrix of different concentration combinations.
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the final bacterial inoculum to each well of the checkerboard plate.
-
Include wells with each agent alone as controls, as well as a growth control well with no antimicrobial agents.
-
Incubate the plate at 37°C for 18-24 hours.
-
Following incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC index for each combination using the following formula: FIC Index = FIC of Malabaricone B + FIC of Antibiotic where FIC = (MIC of agent in combination) / (MIC of agent alone)
Time-Kill Assay
The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Materials:
-
Culture tubes with CAMHB
-
Malabaricone B and antibiotic stock solutions
-
Log-phase culture of Staphylococcus aureus (~5 x 10^5 to 5 x 10^6 CFU/mL)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Prepare culture tubes with CAMHB containing Malabaricone B alone, the partner antibiotic alone, and the combination of both at desired concentrations (e.g., 1x MIC). Include a growth control tube without any antimicrobial agents.
-
Inoculate each tube with the log-phase bacterial culture to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.
-
Plate a defined volume of each dilution onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Plot the log10 CFU/mL against time for each treatment condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Visualizing the Synergistic Interaction and Experimental Workflow
To better illustrate the concepts and procedures discussed, the following diagrams have been generated.
Caption: Mechanism of Malabaricone B Synergy.
Caption: Checkerboard Assay Workflow.
Caption: Time-Kill Assay Workflow.
References
A Comparative Guide to the Apoptotic Pathways of Malabaricone A and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic mechanisms induced by Malabaricone A, a naturally derived diarylnonanoid, with two widely used chemotherapeutic drugs, Doxorubicin and Paclitaxel. The information presented herein is intended to assist researchers in evaluating the potential of this compound as a novel anticancer agent. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided to facilitate the replication of these findings.
Comparative Analysis of Apoptotic Induction
This compound has demonstrated significant cytotoxic effects in various cancer cell lines, primarily through the induction of apoptosis. Its mechanism of action involves the generation of reactive oxygen species (ROS), leading to a redox imbalance that triggers both the intrinsic and extrinsic apoptotic pathways. This is characterized by the disruption of mitochondrial membrane potential, activation of caspases, and modulation of Bcl-2 family proteins. For a comprehensive understanding, its performance is compared against Doxorubicin, an anthracycline antibiotic, and Paclitaxel, a microtubule-stabilizing agent.
Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for this compound, Doxorubicin, and Paclitaxel in various cancer cell lines.
| Cell Line | This compound (µM) | Doxorubicin (µM) | Paclitaxel (µM) |
| MDA-MB-231 | 8.81 ± 0.03[1] | 0.39 - 6.602[2][3] | 0.005 - 0.3[4][5][6] |
| U937 | ~5.7 (13.2 µg/ml)[7] | ~0.06 µg/ml[8] | Not readily available |
| MOLT-3 | More cytotoxic than in MCF-7[1] | Not readily available | Not readily available |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Modulation of Apoptotic Regulators
The induction of apoptosis is tightly regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins, particularly the Bcl-2 family, and the activation of caspases, the executioners of apoptosis.
Table 2: Comparison of Effects on Key Apoptotic Proteins
| Parameter | This compound | Doxorubicin | Paclitaxel |
| Bax (Pro-apoptotic) | Upregulation suggested by studies on related compounds[9] | Increased expression in MDA-MB-231 and MCF-7 cells[2][10][11] | BAK-dependent, but BAX-independent apoptosis in some breast cancer cells[12] |
| Bcl-2 (Anti-apoptotic) | Downregulation suggested by studies on related compounds[9] | Decreased expression in MDA-MB-231 and MCF-7 cells[2][10] | Downregulation of BCL-2 mRNA in MDA-MB-231 cells[13] |
| Bax/Bcl-2 Ratio | Increased ratio suggested | Increased ratio in MDA-MB-231 (2-fold) and MCF-7 (~7-fold) cells[2] | Increased ratio suggested by individual protein modulation |
| Caspase-3 Activation | Significant increase in activity[1] | Activation observed in various cancer cells, including MDA-MB-231[10][14][15] | Activation observed in multiple cell lines[16] |
| Caspase-8 Activation | Increased expression[1] | Activation observed in MDA-MB-231 cells[10][15] | Not consistently reported as a primary mechanism |
| Caspase-9 Activation | Increased expression[1] | Activation observed in DOX-treated MDA-MB-231 cells[14] | Activation is part of the intrinsic pathway initiated by Paclitaxel |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 4. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spice-derived phenolic, malabaricone B induces mitochondrial damage in lung cancer cells via a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paclitaxel-Induced Apoptosis Is BAK-Dependent, but BAX and BIM-Independent in Breast Tumor | PLOS One [journals.plos.org]
- 13. Enhanced Apoptotic Effects in MDA-MB-231 Triple-Negative Breast Cancer Cells Through a Synergistic Action of Luteolin and Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pulsed Electromagnetic Field Promotes Doxorubicin-induced Apoptosis by Increasing Caspase-2 Activation in MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 15. HuR inhibition overcomes cFLIP-mediated doxorubicin resistance in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Malabaricone A
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Malabaricone A is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational integrity in the laboratory.
Hazard Identification and Risk Assessment
Key Considerations:
-
Cytotoxicity: this compound exhibits dose-dependent cytotoxicity.
-
Routes of Exposure: Primary routes of exposure in a laboratory setting are inhalation of aerosols, skin contact, and ingestion.
-
Unknown Hazards: As with many research compounds, the full toxicological profile of this compound is not yet known. A precautionary approach is essential.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent exposure. The following table outlines the recommended PPE for handling this compound, based on general guidance for cytotoxic compounds.
| PPE Category | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | Must meet ANSI Z87.1 or equivalent standards to protect against splashes and airborne particles. A face shield may be necessary when handling larger quantities. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Double-gloving is recommended. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | A buttoned lab coat, preferably disposable and resistant to chemical permeation, should be worn. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[1] A full-face respirator may be required for spill cleanup. |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure during routine laboratory procedures involving this compound.
Workflow for Handling this compound
Caption: This diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.
Experimental Protocols:
a. Weighing and Aliquoting:
-
Preparation: Perform all manipulations of solid this compound within a certified chemical fume hood to control airborne particles.
-
Procedure:
-
Don all required PPE.
-
Carefully open the primary container inside the fume hood.
-
Use a clean spatula to transfer the desired amount to a tared weigh boat.
-
Avoid generating dust. If dust is created, allow the fume hood to clear it before proceeding.
-
Securely close the primary container.
-
Transfer the weighed compound to a labeled secondary container for dissolution.
-
b. Dissolution:
-
Solvent Selection: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide.[2]
-
Procedure:
-
Inside the fume hood, add the appropriate solvent to the vessel containing the weighed this compound.
-
Cap the vessel and mix gently until the solid is fully dissolved. Sonication can be used to aid dissolution if necessary.
-
Cytotoxicity Data
The following table summarizes the reported cytotoxic activity of this compound against various cell lines. This data underscores the need for careful handling.
| Cell Line | Assay | IC50 Value (µM) | Reference |
| MDA-MB-231 (Triple-negative breast cancer) | MTT | 8.81 ± 0.03 | [3][4] |
| SK-BR-3 (Breast cancer) | MTT | > 25 | [3] |
| MCF-10A (Non-tumorigenic breast epithelial) | MTT | > 50 | [3] |
| A549 (Lung carcinoma) | Not specified | 12.3 | [2][5] |
| HL-60 (Promyelocytic leukemia) | Not specified | 46.1 | [2][5] |
| MCF-7 (Breast adenocarcinoma) | Not specified | 10.8 | [2][5] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Disposal Workflow
Caption: This diagram illustrates the correct procedure for segregating and disposing of waste contaminated with this compound.
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, weigh boats) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and cell culture media containing the compound should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Final Disposal: All waste contaminated with this compound should be disposed of through your institution's hazardous waste management program, typically involving incineration by a licensed contractor.
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing personal risk and ensuring a safe laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring apoptotic induction of this compound in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
